6,7-Dimethylchroman-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,7-dimethyl-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-7-5-9-10(12)3-4-13-11(9)6-8(7)2/h5-6,10H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBGQZIBZYVANH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OCCC2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 6,7-Dimethylchroman-4-amine: An In-depth Technical Guide
This technical guide provides a comprehensive overview of a plausible synthetic route for 6,7-Dimethylchroman-4-amine, a substituted chroman derivative with potential applications in drug discovery and development. The chroman-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties.[1][2] This guide details the necessary experimental protocols, presents key data in a structured format, and visualizes the synthetic workflow and a relevant biological pathway.
Synthetic Strategy Overview
The synthesis of this compound is proposed as a two-step process, commencing with the formation of the key intermediate, 6,7-Dimethylchroman-4-one, followed by a reductive amination to yield the target primary amine.
Step 1: Synthesis of 6,7-Dimethylchroman-4-one
The synthesis of the chroman-4-one core can be achieved through the reaction of 3,4-dimethylphenol with acrylic acid, followed by an intramolecular Friedel-Crafts acylation catalyzed by polyphosphoric acid (PPA). This method is a common and effective way to construct the chroman-4-one ring system.
Step 2: Reductive Amination of 6,7-Dimethylchroman-4-one
The conversion of the ketone in 6,7-Dimethylchroman-4-one to the desired primary amine is accomplished via reductive amination.[3][4] This one-pot reaction involves the in-situ formation of an imine intermediate from the ketone and an ammonia source (ammonium acetate), which is then reduced by a selective reducing agent such as sodium cyanoborohydride.[5]
Experimental Protocols
Step 1: Synthesis of 6,7-Dimethylchroman-4-one
Materials:
-
3,4-Dimethylphenol
-
Acrylic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Michael Addition: In a round-bottom flask, 3,4-dimethylphenol (1.0 eq) is dissolved in a minimal amount of a suitable solvent. Acrylic acid (1.1 eq) is added, and the mixture is heated under reflux for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield crude 3-(3,4-dimethylphenoxy)propanoic acid.
-
Intramolecular Cyclization: The crude 3-(3,4-dimethylphenoxy)propanoic acid is added portion-wise to polyphosphoric acid (PPA) (10 eq by weight) at 80-100°C with vigorous stirring. The reaction mixture is maintained at this temperature for 1-2 hours, with the progress monitored by TLC.
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous magnesium sulfate. The solvent is evaporated under reduced pressure to yield the crude product. The crude 6,7-Dimethylchroman-4-one is purified by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure product.
Step 2: Synthesis of this compound
Materials:
-
6,7-Dimethylchroman-4-one
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a solution of 6,7-Dimethylchroman-4-one (1.0 eq) in methanol, ammonium acetate (10 eq) is added. The mixture is stirred at room temperature for 30 minutes.
-
Reduction: Sodium cyanoborohydride (1.5 eq) is added portion-wise to the reaction mixture. The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC.
-
Work-up and Purification: Upon completion, the methanol is removed under reduced pressure. The residue is taken up in dichloromethane and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The crude this compound can be further purified by column chromatography or by preparation of its hydrochloride salt.
Data Presentation
Table 1: Summary of Compounds and Estimated Yields
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Predicted) | Estimated Yield (%) |
| 3,4-Dimethylphenol | C₈H₁₀O | 122.16 | Solid | - |
| 3-(3,4-Dimethylphenoxy)propanoic acid | C₁₁H₁₄O₃ | 194.23 | Solid | 85-95 |
| 6,7-Dimethylchroman-4-one | C₁₁H₁₂O₂ | 176.21 | Solid | 60-70 |
| This compound | C₁₁H₁₅NO | 177.24 | Oil/Solid | 50-65 |
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| 7.0-6.8 | Ar-H |
| 4.2-4.0 | -CH(NH₂)- |
| 2.8-2.6 | -CH₂- (ring) |
| 2.2-2.0 | Ar-CH₃ |
| 1.8-1.6 | -NH₂ |
Note: Predicted chemical shifts are based on analogous structures and may vary from experimental values.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: A representative kinase signaling pathway potentially modulated by a chroman derivative.
Conclusion
This technical guide outlines a robust and feasible synthetic pathway for this compound. The described two-step synthesis, involving the formation of a chroman-4-one intermediate followed by reductive amination, utilizes well-established chemical transformations. The chroman-4-amine scaffold represents a valuable pharmacophore, and the synthesis of novel derivatives such as this compound provides opportunities for the exploration of new therapeutic agents. Further studies to confirm the biological activity of this compound are warranted and could lead to the development of new drug candidates.
References
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
Technical Guide: Properties and Potential of the 6,7-Dimethylchroman-4-amine Scaffold
Disclaimer: Information regarding the specific chemical entity "6,7-Dimethylchroman-4-amine" is not available in publicly accessible scientific literature and chemical databases as of the last update. This guide has been constructed based on data from structurally related chroman-4-amine analogs to provide a predictive overview for research and drug development professionals. The properties and methodologies described herein are extrapolated from these related compounds and should be considered as a reference framework for the investigation of this compound, should it be synthesized.
Introduction to the Chroman-4-amine Scaffold
The chroman-4-amine framework is a key heterocyclic structure present in a variety of biologically active compounds. Chromanones and their derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. The introduction of an amine group at the 4-position, along with substitutions on the aromatic ring such as dimethyl groups at the 6 and 7 positions, is anticipated to modulate the molecule's physicochemical properties and biological target interactions. This guide provides an in-depth look at the extrapolated properties, potential synthesis routes, and possible pharmacological relevance of this compound based on its analogs.
Physicochemical Properties of Related Chroman-4-amine Analogs
Quantitative data for known, structurally similar chroman-4-amines are summarized below to provide an estimated profile for this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Purity | CAS Number | Reference |
| 7-Methylchroman-4-amine | C10H13NO | 163.22 | 95.0% | 742679-35-2 | [1] |
| (S)-6-Methylchroman-4-amine | C10H13NO | 163.22 | Not Specified | 1018978-88-5 | [2] |
| (R)-7,8-Dimethylchroman-4-amine | C11H15NO | 177.246994 | 95% | 760945-64-0 | [3][4] |
| (S)-6,8-Dimethylchroman-4-amine | Not Specified | Not Specified | Not Specified | 1213337-91-7 | [5] |
Potential Synthesis and Experimental Protocols
The synthesis of this compound would likely follow a multi-step pathway, beginning with a substituted phenol and culminating in the formation of the chiral amine. A plausible synthetic approach is reductive amination of the corresponding 6,7-Dimethylchroman-4-one.
Generalized Experimental Protocol: Reductive Amination
This protocol is a generalized procedure based on common methods for the synthesis of amines from ketones.
Materials:
-
6,7-Dimethylchroman-4-one
-
Ammonia or an ammonium salt (e.g., ammonium acetate)
-
Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation)
-
Anhydrous solvent (e.g., methanol, ethanol, or THF)
-
Acid for salt formation (e.g., HCl in ether)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Dissolve 6,7-Dimethylchroman-4-one and an excess of the ammonium salt in the anhydrous solvent under an inert atmosphere.
-
Add the reducing agent portion-wise at room temperature. For catalytic hydrogenation, the reaction would be performed under a hydrogen atmosphere in the presence of a catalyst like Palladium on carbon.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by carefully adding water or a suitable buffer.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
For salt formation, dissolve the purified amine in a suitable solvent and add a solution of the acid to precipitate the amine salt.
Potential Pharmacological Relevance and Signaling Pathways
Derivatives of the chroman scaffold have been investigated for a range of biological activities. For instance, 6,7-Dihydroxy-3-chromanamine has been synthesized and evaluated for its dopaminergic activity.[6] It is plausible that this compound could interact with various biological targets, including G-protein coupled receptors (GPCRs) or ion channels, common targets for amine-containing compounds.
Hypothetical Signaling Pathway Interaction
Based on the known pharmacology of related amine compounds, a hypothetical interaction with a generic GPCR signaling pathway is depicted below. This illustrates a potential mechanism of action where the compound could act as a ligand, initiating a downstream signaling cascade.
Conclusion
While direct experimental data for this compound is currently unavailable, this guide provides a foundational understanding based on structurally related analogs. The chroman-4-amine scaffold represents a promising area for further research and drug development. The provided information on potential physicochemical properties, synthesis methodologies, and pharmacological pathways can serve as a valuable starting point for researchers and scientists interested in exploring this novel compound. Future experimental work is necessary to validate these predictions and fully characterize the properties and biological activities of this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. (S)-6-methylchroman-4-amine | C10H13NO | CID 42220738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. (R)-7,8-Dimethylchroman-4-amine | C11H15NO | CID 42220758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1213337-91-7|(S)-6,8-dimethylchroman-4-amine|BLD Pharm [bldpharm.com]
- 6. 6,7-Dihydroxy-3-chromanamine: synthesis and pharmacological activity of an oxygen isostere of the dopamine agonist 6,7-dihydroxy-2-aminotetralin - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential Mechanism of Action of 6,7-Dimethylchroman-4-amine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the potential mechanism of action of 6,7-Dimethylchroman-4-amine, a novel chroman derivative. While direct experimental data on this specific compound is not yet publicly available, this document synthesizes current knowledge of the broader class of chroman-4-amines and related chromanone derivatives to build a scientifically grounded hypothesis of its biological activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents.
The chroman scaffold is recognized as a "privileged structure" in medicinal chemistry, known to be a versatile backbone for a wide range of biologically active compounds. Derivatives of the chroman-4-one and chroman-4-amine families have demonstrated significant potential in various therapeutic areas, most notably in the context of neurodegenerative diseases.
Core Hypothesis: Monoamine Oxidase B Inhibition
Based on extensive research into structurally related compounds, the primary hypothesized mechanism of action for this compound is the inhibition of monoamine oxidase B (MAO-B).[1][2][3][4] MAO-B is a key enzyme responsible for the degradation of neurotransmitters, particularly dopamine, in the brain. Its inhibition can lead to increased dopamine levels, a strategy employed in the management of Parkinson's disease.[1]
Signaling Pathway
The inhibition of MAO-B by this compound is anticipated to modulate neuronal signaling pathways by preventing the breakdown of monoamine neurotransmitters. This leads to their increased availability in the synaptic cleft, thereby enhancing downstream signaling.
Secondary and Ancillary Mechanisms
Beyond MAO-B inhibition, the chroman scaffold has been associated with other biological activities that may contribute to the overall pharmacological profile of this compound.
-
Butyrylcholinesterase (BuChE) Inhibition: Certain gem-dimethylchroman-4-amine derivatives have shown inhibitory activity against BuChE, an enzyme implicated in the progression of Alzheimer's disease.[2]
-
Sirtuin 2 (SIRT2) Inhibition: Substituted chroman-4-one derivatives have been identified as selective inhibitors of SIRT2, an enzyme involved in cellular processes related to aging and neurodegeneration.[5][6]
-
Antioxidant and Anti-inflammatory Properties: The chromanone core is known to be associated with antioxidant and anti-inflammatory effects, which could provide neuroprotective benefits.[7][8]
Quantitative Data on Related Compounds
While specific quantitative data for this compound is unavailable, the following table summarizes the inhibitory activities of structurally related chroman derivatives against relevant targets. This data provides a benchmark for the potential potency of the target compound.
| Compound Class | Target | IC50 / Ki | Reference |
| C7-substituted chromanones | MAO-B | - | [2] |
| 6-[(3-bromobenzyl)oxy]chromones | MAO-B | 2.8 nM (IC50) | [4] |
| gem-dimethylchroman-4-ol | eqBuChE | 2.9 – 7.3 μM | [2] |
| gem-dimethylchroman-4-amine | eqBuChE | 7.6 – 67 μM | [2] |
| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 μM (IC50) | [6] |
Experimental Protocols
To investigate the hypothesized mechanism of action of this compound, the following experimental protocols are recommended.
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory potency and selectivity of this compound against MAO-A and MAO-B.
Methodology:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.
-
Substrate: Kynuramine for a fluorometric assay or radiolabeled tyramine for a radiometric assay.
-
Procedure:
-
The test compound is pre-incubated with the MAO enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C.
-
The reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a defined period (e.g., 20-30 minutes) at 37°C.
-
The reaction is terminated by the addition of a stop solution (e.g., strong acid or base).
-
The product formation is quantified using a fluorometer or a scintillation counter.
-
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. Selectivity is determined by the ratio of IC50 (MAO-A) / IC50 (MAO-B).
Conclusion
While further direct experimental investigation is required, the existing body of evidence strongly suggests that this compound is a promising candidate for targeting neurodegenerative diseases, with a likely primary mechanism of action involving the inhibition of monoamine oxidase B. The information and protocols provided in this guide offer a solid foundation for researchers to initiate and advance the study of this and related chroman derivatives. The exploration of this chemical space holds significant potential for the development of novel and effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of chromone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structure Elucidation of 6,7-Dimethylchroman-4-amine
Abstract
This technical guide provides a comprehensive overview of the methodologies and analytical data pertinent to the structure elucidation of this compound. Chroman motifs are significant scaffolds in medicinal chemistry, and a thorough understanding of their structural characterization is paramount for drug discovery and development. This document outlines a plausible synthetic pathway, detailed experimental protocols for key analytical techniques, and an exhaustive analysis of expected spectroscopic data. All quantitative data are summarized in tabular format for clarity and comparative ease. Logical and experimental workflows are visualized using Graphviz diagrams to further aid in comprehension.
Introduction
Chroman-4-amines are a class of heterocyclic compounds that serve as crucial intermediates and core structures in the synthesis of a wide range of biologically active molecules. Their rigid framework and functional group handles make them attractive scaffolds in medicinal chemistry. The precise determination of their structure is the foundational step for understanding structure-activity relationships (SAR) and for the development of novel therapeutic agents. This guide focuses on the systematic approach to confirming the chemical structure of this compound using modern spectroscopic techniques.
Proposed Synthetic Pathway
While numerous synthetic routes to chroman-4-ones exist, a common approach involves the cyclization of a substituted phenol.[1] The synthesis of this compound would likely begin with the corresponding 6,7-Dimethylchroman-4-one, which can be synthesized from 3,4-dimethylphenol. The final amine can be obtained via reductive amination.
Caption: Proposed synthesis workflow for this compound.
Structure Elucidation Workflow
The confirmation of the this compound structure relies on a synergistic application of multiple analytical techniques. The logical flow ensures that data from each method corroborates the others, leading to an unambiguous structural assignment.
Caption: Logical workflow for spectroscopic structure elucidation.
Spectroscopic Data Analysis
This section details the predicted spectroscopic data for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For an amine, the "Nitrogen Rule" is a key diagnostic tool, stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[2] Alkylamines also undergo a characteristic α-cleavage.[2]
Table 1: Predicted Mass Spectrometry Data
| m/z Value | Interpretation | Notes |
| 191 | [M]+• (Molecular Ion) | Corresponds to the molecular formula C₁₁H₁₅NO. The odd mass is consistent with the presence of one nitrogen atom. |
| 176 | [M-CH₃]+ | Loss of a methyl radical from one of the aromatic positions. |
| 148 | [M-C₂H₅N]+ | Result of α-cleavage, breaking the C4-C4a bond and losing the amine-containing fragment. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Primary amines are characterized by a pair of N-H stretching bands.[2]
Table 2: Predicted Infrared Spectroscopy Data
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3000 - 3100 | C-H Stretch | Aromatic C-H |
| 2850 - 2960 | C-H Stretch | Aliphatic C-H (CH₂, CH₃) |
| 1600 - 1620 | C=C Stretch | Aromatic Ring |
| 1230 - 1270 | C-O Stretch | Aryl-Alkyl Ether |
| 1050 - 1150 | C-N Stretch | Amine |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.
Table 3: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.01 | s | 1H | H-5 (Aromatic) |
| ~ 6.85 | s | 1H | H-8 (Aromatic) |
| ~ 4.20 | t | 1H | H-4 (CH-NH₂) |
| ~ 4.15 | m | 2H | H-2 (O-CH₂) |
| ~ 2.25 | s | 3H | C₇-CH₃ |
| ~ 2.21 | s | 3H | C₆-CH₃ |
| ~ 2.10 | m | 1H | H-3 (diastereotopic) |
| ~ 1.85 | m | 1H | H-3 (diastereotopic) |
| ~ 1.60 | br s | 2H | -NH₂ |
Note: The N-H signal is often broad and its chemical shift can vary with concentration and temperature. It can be confirmed by D₂O exchange, which causes the signal to disappear.[2]
Table 4: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | | :--- | :--- | :--- | :--- | | ~ 152.0 | C | C-8a (Quaternary) | | ~ 137.5 | C | C-7 (Quaternary) | | ~ 130.2 | C | C-6 (Quaternary) | | ~ 128.5 | CH | C-5 (Aromatic) | | ~ 121.0 | C | C-4a (Quaternary) | | ~ 117.0 | CH | C-8 (Aromatic) | | ~ 65.0 | CH₂ | C-2 (O-CH₂) | | ~ 48.0 | CH | C-4 (CH-NH₂) | | ~ 35.0 | CH₂ | C-3 | | ~ 19.5 | CH₃ | C₇-CH₃ | | ~ 19.0 | CH₃ | C₆-CH₃ |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a working concentration of 1-10 µg/mL with the initial mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 5 µm).[3]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might be: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.[4]
-
Injection Volume: 5 µL.[4]
-
-
Mass Spectrometer Settings:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz (corresponding to 400 MHz for ¹H).
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 220 ppm.
-
-
2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) spectra to confirm proton-proton and proton-carbon connectivities, respectively.[5]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of air.
-
Record the sample spectrum from 4000 to 400 cm⁻¹.
-
Perform baseline correction and peak picking.
-
Conclusion
The structural elucidation of this compound is a systematic process that integrates data from multiple spectroscopic techniques. The predicted data presented in this guide, including molecular weight from MS, functional group information from IR, and the detailed C-H framework from NMR, provide a robust analytical blueprint. By following the detailed experimental protocols, researchers can confidently generate the necessary data to confirm the structure of this and related chroman derivatives, facilitating further research and development in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives [mdpi.com]
In-Depth Technical Guide: Potential Therapeutic Targets of 6,7-Dimethylchroman-4-amine
A comprehensive exploration of the pharmacological landscape, potential mechanisms of action, and prospective therapeutic applications for researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature available in the public domain lacks specific studies on the biological activity and therapeutic targets of 6,7-Dimethylchroman-4-amine. This guide, therefore, draws upon data from structurally related chroman and chromanamine analogs to infer potential therapeutic targets and mechanisms of action. The information presented herein is intended for research and informational purposes and should be validated through dedicated experimental investigation of this compound.
Core Structure and Rationale for Target Exploration
The this compound scaffold represents a unique chemical entity with potential for diverse pharmacological activities. The chroman core is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds. The addition of a 4-amine group and dimethyl substitutions on the benzene ring at positions 6 and 7 creates a molecule with specific stereochemical and electronic properties that could dictate its interaction with various biological targets.
The exploration of potential therapeutic targets for this molecule is guided by the known activities of analogous structures. Key areas of interest include the central nervous system (CNS), inflammatory pathways, and infectious diseases.
Potential Therapeutic Targets and Mechanisms of Action
Based on the pharmacology of related chromanamine derivatives, the following potential therapeutic targets and signaling pathways are proposed for this compound.
Dopaminergic System Modulation
Structurally similar compounds, such as 6,7-dihydroxy-3-chromanamine, have been investigated as oxygen isosteres of dopamine agonists. This suggests that this compound could potentially interact with dopamine receptors, specifically the D2 receptor subtype, which is a key target in the treatment of Parkinson's disease and certain psychiatric disorders.
Proposed Signaling Pathway:
Caption: Proposed Dopaminergic Signaling Pathway for this compound.
Anti-inflammatory Activity
The broader class of chroman-4-one derivatives has been associated with anti-inflammatory properties. While this compound is a chromanamine, the foundational chroman scaffold suggests a potential to modulate inflammatory pathways. This could involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes or cytokines.
Proposed Experimental Workflow for Screening:
Caption: Workflow for Anti-inflammatory Screening.
Antimicrobial Activity
Various substitutions on the chromanone scaffold have been shown to yield compounds with antibacterial and antifungal properties. The dimethyl and amine substitutions on this compound could confer antimicrobial activity. Potential mechanisms could involve disruption of the microbial cell membrane or inhibition of essential enzymes.
Quantitative Data from Structurally Related Compounds
The following table summarizes quantitative data for a structurally related chromanamine analog to provide a preliminary indication of potential potency.
| Compound | Target | Assay | Value | Reference |
| 6,7-Dihydroxy-3-chromanamine | Dopamine Receptor | [3H]Spiperone Binding | IC50 = 7.5 µM | Foye, W. O. (1995). Principles of Medicinal Chemistry. |
Detailed Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound, based on standard methodologies used for analogous compounds.
Radioligand Binding Assay for Dopamine D2 Receptor
Objective: To determine the binding affinity of this compound for the dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
[3H]Spiperone (radioligand).
-
Haloperidol (positive control).
-
This compound (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Scintillation fluid and counter.
Procedure:
-
Prepare cell membranes from HEK293-D2R cells.
-
In a 96-well plate, add cell membranes, [3H]Spiperone (at a concentration near its Kd), and varying concentrations of this compound.
-
For non-specific binding, add a high concentration of haloperidol.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for this compound.
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
This compound (test compound).
-
Standard antibiotic (positive control, e.g., ciprofloxacin).
-
96-well microtiter plates.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Future Directions and Conclusion
The therapeutic potential of this compound remains to be elucidated through rigorous scientific investigation. The information presented in this guide, based on the activities of structurally related compounds, suggests that promising avenues of research include its effects on the dopaminergic system, its potential as an anti-inflammatory agent, and its possible antimicrobial properties.
Future research should focus on:
-
Synthesis and characterization of this compound.
-
In vitro screening against a broad panel of biological targets to identify primary and secondary pharmacology.
-
In vivo studies in relevant animal models to assess efficacy and safety.
By systematically exploring the pharmacology of this novel compound, the scientific community can unlock its potential for the development of new therapeutic agents.
6,7-Dimethylchroman-4-amine: A Technical Guide for Drug Development Professionals
Introduction
Chroman-4-amine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The rigid bicyclic core of the chroman scaffold, combined with the basicity of the amine functionality, provides a versatile platform for designing novel therapeutic agents. The substitution pattern on the aromatic ring, such as the dimethyl substitution at the 6- and 7-positions, is anticipated to modulate the physicochemical properties and biological activity of the parent molecule, potentially influencing its potency, selectivity, and pharmacokinetic profile. This document provides a comprehensive overview of the inferred chemical data, a proposed synthetic route, and potential biological activities of 6,7-Dimethylchroman-4-amine, aimed at researchers and professionals in drug discovery and development.
Chemical Data and Physicochemical Properties
While specific data for this compound is unavailable, the following table summarizes the predicted and known properties of the core chroman-4-amine scaffold and related dimethyl isomers. These values serve as an estimation and would require experimental verification.
| Property | Data for Related Compounds/Prediction | Source |
| CAS Number | Not available for 6,7-dimethyl isomer. | N/A |
| (R)-6,8-Dimethylchroman-4-amine: 1055956-96-1 | [1] | |
| (S)-6,8-dimethylchroman-4-amine: 1213337-91-7 | N/A | |
| (R)-7-methylchroman-4-amine: 1213179-04-4 | [2] | |
| chroman-7-amine: 50386-68-0 | [3] | |
| Molecular Formula | C₁₁H₁₅NO | N/A |
| Molecular Weight | 177.24 g/mol | [1] |
| Appearance | Likely a solid or oil at room temperature. | Inferred |
| Boiling Point | Predicted to be >250 °C. For (R)-7-methylchroman-4-amine: 261.8±40.0 °C. | [2] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | Inferred |
| pKa | The amine group is expected to have a pKa in the range of 8-10. | Inferred |
Proposed Synthesis
The synthesis of this compound can be envisioned through a multi-step process starting from commercially available 3,4-dimethylphenol. The key intermediate is the corresponding 6,7-Dimethylchroman-4-one, which can then be converted to the target amine via reductive amination.
Experimental Protocol: Synthesis of 6,7-Dimethylchroman-4-one
This protocol is adapted from general methods for the synthesis of chroman-4-ones.
Materials:
-
3,4-Dimethylphenol
-
Acrylonitrile
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Friedel-Crafts Acylation: To a stirred solution of 3,4-dimethylphenol in a suitable solvent (e.g., nitrobenzene), add anhydrous aluminum chloride in portions at 0-5 °C.
-
Slowly add acrylonitrile to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude propionitrile intermediate.
-
Cyclization: The crude intermediate is then subjected to acidic hydrolysis (e.g., with concentrated HCl) followed by heating to induce intramolecular cyclization to form 6,7-Dimethylchroman-4-one.
-
The crude chromanone can be purified by column chromatography on silica gel.
Experimental Protocol: Reductive Amination of 6,7-Dimethylchroman-4-one
This protocol describes the conversion of the chromanone to the corresponding primary amine.
Materials:
-
6,7-Dimethylchroman-4-one
-
Ammonium acetate or ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane
Procedure:
-
Dissolve 6,7-Dimethylchroman-4-one in methanol.
-
Add a solution of ammonium acetate or ammonia in methanol to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the intermediate imine.
-
Cool the mixture to 0 °C and slowly add sodium cyanoborohydride in portions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding water and acidify with dilute HCl.
-
Wash the aqueous layer with dichloromethane to remove any unreacted starting material.
-
Basify the aqueous layer with a NaOH solution to a pH of >10.
-
Extract the product, this compound, with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude amine can be further purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.
Potential Biological Activities and Signaling Pathways
While the specific biological activities of this compound have not been reported, the chroman-4-amine scaffold is present in a variety of biologically active molecules. Research on related compounds suggests potential activities in the following areas:
-
Antimicrobial and Antifungal Activity: Chromanone and thiochromanone derivatives have shown promising activity against various bacterial and fungal strains.[4][5] The mechanism of action is often attributed to the disruption of microbial cell membranes.[5]
-
Anticancer Activity: Certain substituted chromanones have exhibited cytotoxic effects against cancer cell lines.[6] The precise mechanisms are varied and depend on the substitution pattern.
-
Enzyme Inhibition: Substituted chroman-4-ones have been identified as inhibitors of enzymes like Sirtuin 2 (SIRT2), which is implicated in neurodegenerative diseases.[7]
Based on the known activities of related compounds, a potential signaling pathway that could be modulated by this compound is the MAPK/ERK pathway , which is often dysregulated in cancer.
Caption: Hypothetical inhibition of a receptor by this compound, leading to downregulation of the MAPK/ERK signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and initial biological evaluation of this compound.
Caption: A generalized workflow for the synthesis and preliminary evaluation of this compound.
Conclusion
This compound represents an intriguing, yet underexplored, chemical entity with potential applications in drug discovery. Based on the chemistry and biological activities of related analogs, this compound is predicted to be synthetically accessible and may exhibit interesting pharmacological properties. The proposed synthetic route and workflows in this guide provide a foundational framework for researchers to initiate the synthesis and investigation of this novel chroman-4-amine derivative. Experimental validation of the predicted properties and biological activities is a crucial next step in elucidating the therapeutic potential of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. docbrown.info [docbrown.info]
- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Known Analogs of 6,7-Dimethylchroman-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known analogs of 6,7-Dimethylchroman-4-amine, focusing on their synthesis, biological activities, and underlying mechanisms of action. The information presented is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the area of neuroprotective agents.
Introduction
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of this compound are of particular interest due to their potential neuroprotective properties. This guide summarizes the available data on the synthesis and biological evaluation of related compounds, providing a foundation for the rational design of novel therapeutic agents.
Analogs of 6,7-Dimethylchroman-4-one: Precursors to 4-Amino Derivatives
While direct analogs of this compound are not extensively documented in the reviewed literature, a series of substituted chroman-4-one derivatives, the direct precursors, have been synthesized and evaluated as inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related neurodegenerative diseases.[1][2] The structure-activity relationship (SAR) of these precursors provides valuable insights into the influence of substitutions on the chroman core.
Quantitative Data: SIRT2 Inhibition by Chroman-4-one Analogs
The inhibitory activities of various substituted 2-alkyl-chroman-4-ones against human SIRT2 are summarized in Table 1. This data highlights the impact of substituents at the 2, 6, and 8 positions on biological activity.
| Compound ID | R2 | R6 | R8 | % Inhibition at 100 µM | IC50 (µM) |
| 1a | n-pentyl | Cl | Br | 90 | 2.5 |
| 1b | n-pentyl | Br | Br | 92 | 1.5 |
| 1c | n-pentyl | Cl | Cl | 85 | 4.7 |
| 1d | n-pentyl | CH3 | CH3 | 17 | >100 |
| 1e | n-pentyl | H | Br | 78 | 15 |
| 1f | n-pentyl | H | Cl | 65 | 33 |
| 1g | n-pentyl | H | H | 25 | >100 |
| 1h | n-pentyl | OCH3 | H | 17 | >100 |
| 1i | n-pentyl | Cl | H | 60 | 45 |
| 1j | n-pentyl | F | F | 18 | >100 |
| 1k | n-propyl | Cl | Br | 76 | 10.6 |
| 1l | n-heptyl | Cl | Br | 57 | 53 |
| 1m | iso-propyl | Cl | Br | 45 | >100 |
| 1n | phenyl | Cl | Br | 33 | >100 |
| 1o | 2-naphthyl | Cl | Br | 28 | >100 |
| 1p | cyclohexyl | Cl | Br | 25 | >100 |
Data sourced from Fridén-Saxin et al. (2012).[1][2]
Synthesis of Chroman-4-amine Analogs
The synthesis of this compound analogs proceeds through a two-step sequence: the synthesis of the corresponding 6,7-dimethylchroman-4-one precursor, followed by reductive amination to introduce the 4-amino group.
Synthesis of Substituted Chroman-4-ones
A general and efficient method for the synthesis of 2-alkyl-substituted chroman-4-ones involves a one-step, base-mediated aldol condensation of a substituted 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[2]
Experimental Protocol: General Procedure for the Synthesis of 2-Alkyl-chroman-4-ones [2]
-
A mixture of the appropriate 2′-hydroxyacetophenone (1.0 equiv), the corresponding aldehyde (1.2 equiv), and diisopropylamine (DIPA) (2.0 equiv) in absolute ethanol (2-3 mL) is prepared in a microwave vial.
-
The vial is sealed and subjected to microwave irradiation at 160-170 °C for 1 hour.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in heptane as the eluent to afford the desired 2-alkyl-chroman-4-one.
Workflow for the Synthesis of Chroman-4-ones
Caption: Synthesis of 2-alkyl-chroman-4-ones.
Reductive Amination of Chroman-4-ones
The conversion of the chroman-4-one ketone to the corresponding 4-amine is typically achieved through reductive amination. This reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the amine. While a specific protocol for 6,7-dimethylchroman-4-one is not detailed in the searched literature, a general procedure can be adapted.
Experimental Protocol: General Procedure for Reductive Amination
-
To a solution of the 6,7-dimethylchroman-4-one (1.0 equiv) and the desired primary or secondary amine (1.2 equiv) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) is added a reducing agent.
-
Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). A mild acid catalyst, such as acetic acid, may be added to facilitate imine formation.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction is quenched by the addition of water or a basic solution (e.g., saturated aqueous sodium bicarbonate).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography or crystallization to yield the desired this compound analog.
Logical Flow of Reductive Amination
Caption: Reductive amination of chroman-4-one.
Biological Activity and Mechanism of Action
While a comprehensive biological profile of a series of this compound analogs is not yet available, studies on related chroman derivatives suggest potential for neuroprotective activity.
Neuroprotective Effects and Quantitative Data
A study on N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), a structurally related chromene derivative, demonstrated significant neuroprotective effects against glutamate- and NMDA-induced excitotoxicity in primary cultured rat cortical cells.[3]
| Compound | Neuroprotective Activity against NMDA-induced toxicity (IC50) |
| BL-M | 16.95 µM |
| Memantine (positive control) | 3.32 µM |
Data sourced from a study on a related chromene derivative.[3]
Signaling Pathway: ERK-CREB
The neuroprotective effect of the chromene derivative BL-M was found to be mediated, at least in part, through the activation of the Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) signaling pathway.[3] Activation of this pathway is known to play a crucial role in promoting neuronal survival and plasticity.
ERK-CREB Signaling Pathway
Caption: ERK-CREB signaling pathway.
Conclusion
This technical guide has summarized the current knowledge on analogs related to this compound. While direct structure-activity relationship studies on a series of these specific analogs are limited in the public domain, the information on their precursors and related chroman derivatives provides a strong foundation for future research. The synthetic methodologies are well-established, and the link to the neuroprotective ERK-CREB signaling pathway offers a clear direction for the biological evaluation of novel analogs. Further investigation into the synthesis and pharmacological characterization of a focused library of this compound derivatives is warranted to fully explore their therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 6,7-Dimethylchroman-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 6,7-Dimethylchroman-4-amine, a valuable building block in medicinal chemistry and drug discovery. The protocol outlines a two-stage synthetic route commencing with the synthesis of the key intermediate, 6,7-Dimethylchroman-4-one, from commercially available starting materials. This is followed by the reductive amination of the chromanone to yield the target primary amine. Detailed experimental procedures, tabulated data for key reactions, and a visual representation of the synthetic workflow are provided to ensure reproducibility and facilitate adoption in a laboratory setting.
Introduction
Chroman-4-amine derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The specific substitution pattern of this compound makes it an attractive starting point for the development of novel therapeutic agents. This protocol details a reliable and scalable synthesis of this compound.
The synthesis is divided into two primary stages:
-
Synthesis of 6,7-Dimethylchroman-4-one: This intermediate is prepared from 3,4-dimethylphenol and acrylic acid via a Michael addition followed by an intramolecular Friedel-Crafts acylation.
-
Reductive Amination: The chromanone is converted to the corresponding primary amine using a one-pot reductive amination procedure with ammonium chloride and sodium cyanoborohydride.
Data Presentation
Table 1: Reagents and Conditions for the Synthesis of 3-(3,4-dimethylphenoxy)propanoic acid
| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| 3,4-Dimethylphenol | 122.16 | 0.1 | 1.0 | 12.22 g |
| Acrylic Acid | 72.06 | 0.12 | 1.2 | 8.65 g (7.9 mL) |
| Triton B (40% in Methanol) | - | - | catalytic | ~1 mL |
| Toluene | - | - | - | 100 mL |
| Reaction Conditions | ||||
| Temperature | 110 °C (Reflux) | |||
| Time | 24 h | |||
| Work-up | ||||
| 1 M NaOH (aq) | As needed | |||
| 2 M HCl (aq) | As needed | |||
| Ethyl Acetate | As needed |
Table 2: Reagents and Conditions for the Synthesis of 6,7-Dimethylchroman-4-one
| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| 3-(3,4-dimethylphenoxy)propanoic acid | 194.23 | 0.05 | 1.0 | 9.71 g |
| Polyphosphoric Acid (PPA) | - | - | - | ~100 g |
| Reaction Conditions | ||||
| Temperature | 100 °C | |||
| Time | 1 h | |||
| Work-up | ||||
| Ice water | As needed | |||
| Diethyl Ether | As needed | |||
| Saturated NaHCO₃ (aq) | As needed | |||
| Brine | As needed |
Table 3: Reagents and Conditions for the Reductive Amination to this compound
| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| 6,7-Dimethylchroman-4-one | 176.21 | 0.03 | 1.0 | 5.29 g |
| Ammonium Chloride (NH₄Cl) | 53.49 | 0.3 | 10.0 | 16.05 g |
| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 0.045 | 1.5 | 2.83 g |
| Methanol (MeOH) | - | - | - | 150 mL |
| Reaction Conditions | ||||
| Temperature | Room Temperature | |||
| Time | 48 h | |||
| Work-up | ||||
| 1 M HCl (aq) | As needed | |||
| 2 M NaOH (aq) | As needed | |||
| Dichloromethane (CH₂Cl₂) | As needed |
Experimental Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of 6,7-Dimethylchroman-4-one
Step 1.1: Synthesis of 3-(3,4-dimethylphenoxy)propanoic acid (Michael Addition)
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dimethylphenol (12.22 g, 0.1 mol) and toluene (100 mL).
-
Stir the mixture until the phenol has completely dissolved.
-
Add acrylic acid (8.65 g, 0.12 mol) to the solution.
-
Add a catalytic amount of Triton B (40% in methanol, ~1 mL).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with 1 M NaOH (aq) (3 x 50 mL).
-
Combine the aqueous layers and acidify to pH ~2 with 2 M HCl (aq).
-
Extract the resulting aqueous solution with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(3,4-dimethylphenoxy)propanoic acid. The product can be purified further by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) if necessary.
Step 1.2: Synthesis of 6,7-Dimethylchroman-4-one (Intramolecular Friedel-Crafts Acylation)
-
In a 250 mL round-bottom flask, place polyphosphoric acid (~100 g).
-
Heat the PPA to approximately 80 °C with mechanical stirring.
-
Slowly add the crude 3-(3,4-dimethylphenoxy)propanoic acid (9.71 g, 0.05 mol) to the hot PPA.
-
Increase the temperature to 100 °C and stir vigorously for 1 hour.
-
Carefully pour the hot reaction mixture onto crushed ice (~200 g) with stirring.
-
Allow the mixture to reach room temperature and then extract with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash sequentially with water (1 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 6,7-Dimethylchroman-4-one as a solid.
Stage 2: Synthesis of this compound (Reductive Amination)
-
To a 500 mL round-bottom flask, add 6,7-Dimethylchroman-4-one (5.29 g, 0.03 mol), ammonium chloride (16.05 g, 0.3 mol), and methanol (150 mL).
-
Stir the suspension at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (2.83 g, 0.045 mol) portion-wise over 15 minutes. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Quench the reaction by the slow addition of 1 M HCl (aq) until the pH is ~2.
-
Stir for an additional 30 minutes.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue to pH ~10 with 2 M NaOH (aq).
-
Extract the aqueous layer with dichloromethane (4 x 75 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a dichloromethane/methanol gradient, potentially with a small amount of triethylamine to prevent tailing) to yield this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acrylic acid is corrosive and has a pungent odor. Handle with care.
-
Polyphosphoric acid is corrosive and reacts exothermically with water. Handle with caution.
-
Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas. Avoid contact with acids.
-
All solvents are flammable. Keep away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols: Reductive Amination of 6,7-Dimethylchroman-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 4-amino-6,7-dimethylchroman derivatives via reductive amination of 6,7-dimethylchroman-4-one. Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds, converting a carbonyl group into an amine through an intermediate imine.[1][2][3] This methodology is particularly valuable in medicinal chemistry for the synthesis of novel bioactive compounds. The protocols outlined below utilize sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent, suitable for reactions involving ketones.[4][5][6][7][8] Application notes on the potential pharmacological relevance of the resulting aminochroman derivatives as modulators of the serotonin 5-HT7 receptor are also discussed.[9]
Introduction
Chroman-4-one and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[10] The introduction of an amino group at the 4-position of the chroman nucleus can lead to compounds with significant pharmacological properties. Reductive amination offers a direct and efficient route to synthesize these valuable molecules. The reaction proceeds by the nucleophilic attack of an amine on the carbonyl group of 6,7-dimethylchroman-4-one to form a hemiaminal, which then dehydrates to an intermediate iminium ion. This intermediate is subsequently reduced by a hydride source to yield the final amine product.
Sodium triacetoxyborohydride is the reagent of choice for this transformation due to its mild nature and its selectivity for reducing the iminium ion in the presence of the starting ketone.[4][7][8] This allows for a one-pot reaction where the ketone, amine, and reducing agent are all present from the outset.[1]
Experimental Protocols
General Protocol for the Reductive Amination of 6,7-Dimethylchroman-4-one
This protocol describes a general procedure for the synthesis of N-substituted-4-amino-6,7-dimethylchromans.
Materials:
-
6,7-dimethylchroman-4-one
-
Primary or secondary amine (e.g., benzylamine, aniline, morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[7]
-
Acetic acid (optional, as catalyst)[7]
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane (DCM) or Ethyl acetate for extraction
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6,7-dimethylchroman-4-one (1.0 mmol) in 1,2-dichloroethane (10 mL) is added the desired amine (1.1 mmol).
-
The mixture is stirred at room temperature for 20-30 minutes. For weakly basic amines, the addition of acetic acid (1.0 mmol) can be beneficial.[7]
-
Sodium triacetoxyborohydride (1.5 mmol) is added portion-wise over 5 minutes.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
The mixture is stirred for 15 minutes, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-6,7-dimethylchroman derivative.
Data Presentation
The following tables summarize expected quantitative data for the reductive amination of 6,7-dimethylchroman-4-one with various amines, based on typical yields for similar cyclic ketones.[4][11]
Table 1: Reaction Conditions and Yields for the Synthesis of 4-Amino-6,7-dimethylchroman Derivatives
| Entry | Amine | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | DCE | 12 | 85-95 |
| 2 | Aniline | DCE | 24 | 70-85 |
| 3 | Morpholine | THF | 18 | 80-90 |
| 4 | Cyclohexylamine | DCE | 16 | 88-96 |
Table 2: Stoichiometry of Reagents
| Reagent | Molar Equivalents |
| 6,7-Dimethylchroman-4-one | 1.0 |
| Amine | 1.05 - 1.1[11] |
| Sodium Triacetoxyborohydride | 1.4 - 1.6[8][11] |
| Acetic Acid (optional) | 1.0 - 2.0[8] |
Visualizations
Reaction Scheme and Mechanism
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Novel 2-aminotetralin and 3-aminochroman derivatives as selective serotonin 5-HT7 receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciencemadness.org [sciencemadness.org]
Application Notes and Protocols for In Vitro Evaluation of 6,7-Dimethylchroman-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dimethylchroman-4-amine is a synthetic small molecule belonging to the chroman class of compounds. The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to, monoamine oxidase (MAO) inhibition and acetylcholinesterase (AChE) inhibition. These targets are of significant interest in the development of therapeutics for neurodegenerative diseases and psychiatric disorders.[1][][3]
These application notes provide detailed protocols for the in vitro evaluation of this compound against two key enzymatic targets: Monoamine Oxidase A and B (MAO-A and MAO-B) and Acetylcholinesterase (AChE). The provided methodologies are based on established and widely used assays for these enzyme families.
Hypothetical Data Summary
As no public quantitative data for this compound is currently available, the following tables present hypothetical data to illustrate the expected outcomes from the described assays. These tables are for demonstrative purposes only.
Table 1: Hypothetical Monoamine Oxidase (MAO) Inhibition Data for this compound
| Enzyme Isoform | Test Compound | IC₅₀ (µM) [Hypothetical] |
| MAO-A | This compound | 8.5 |
| Clorgyline (Positive Control) | 0.015 | |
| MAO-B | This compound | 25.2 |
| Selegiline (Positive Control) | 0.050 |
Table 2: Hypothetical Acetylcholinesterase (AChE) Inhibition Data for this compound
| Enzyme Source | Test Compound | IC₅₀ (µM) [Hypothetical] |
| Electrophorus electricus | This compound | 15.8 |
| Donepezil (Positive Control) | 0.025 |
Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against human recombinant MAO-A and MAO-B. The assay measures the production of hydrogen peroxide, a byproduct of MAO-catalyzed amine oxidation, using a fluorescent probe.[4]
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
This compound
-
Clorgyline (MAO-A selective inhibitor)
-
Selegiline (MAO-B selective inhibitor)
-
p-Tyramine (MAO substrate)
-
Horseradish Peroxidase (HRP)
-
10-Acetyl-3,7-dihydroxyphenoxazine (Amplex Red)
-
Sodium phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorometric microplate reader
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of test concentrations.
-
Assay Reaction Mixture: In each well of a 96-well plate, add the following in order:
-
Sodium phosphate buffer
-
Test compound (this compound) or positive control (Clorgyline for MAO-A, Selegiline for MAO-B) at various concentrations.
-
MAO-A or MAO-B enzyme solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add a solution containing p-tyramine, HRP, and Amplex Red to each well to start the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm. Record measurements every 5 minutes for 30 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control (DMSO). Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Workflow for MAO Inhibition Assay
Caption: Workflow for the in vitro MAO inhibition assay.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol outlines the determination of AChE inhibitory activity of this compound using a colorimetric method based on the Ellman's reaction.[5][6] The assay measures the hydrolysis of acetylthiocholine by AChE, where the product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Materials:
-
Acetylcholinesterase from Electrophorus electricus
-
This compound
-
Donepezil (positive control)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (pH 8.0)
-
96-well clear microplates
-
Microplate reader
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in Tris-HCl buffer.
-
Assay Reaction Mixture: In each well of a 96-well plate, add the following:
-
Tris-HCl buffer
-
Test compound (this compound) or positive control (Donepezil) at various concentrations.
-
DTNB solution.
-
-
Enzyme Addition: Add the AChE enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add the substrate, ATCI solution, to each well to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Data Analysis: Determine the rate of reaction for each concentration. Calculate the percent inhibition compared to the vehicle control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Workflow for AChE Inhibition Assay
Caption: Workflow for the in vitro AChE inhibition assay.
Signaling Pathways
Monoamine Oxidase (MAO) Signaling Pathway
MAOs are enzymes that catalyze the oxidative deamination of monoamines, such as serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which can have therapeutic effects in depression and neurodegenerative diseases.
Caption: MAO signaling pathway and the effect of an inhibitor.
Acetylcholinesterase (AChE) Signaling Pathway
AChE is a key enzyme in the cholinergic nervous system responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate, terminating the synaptic signal. Inhibition of AChE increases the concentration and duration of action of ACh in the synaptic cleft, which is a therapeutic strategy for Alzheimer's disease.[6]
Caption: AChE signaling pathway and the effect of an inhibitor.
References
Application Notes and Protocols for the Analytical Characterization of 6,7-Dimethylchroman-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the structural elucidation and purity assessment of 6,7-Dimethylchroman-4-amine. The protocols detailed below are based on established methodologies for the characterization of chroman and amine-containing compounds.
Structural Elucidation
The primary methods for determining the chemical structure of this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for unambiguously determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Reference the spectrum to the solvent peak.
-
-
2D NMR (Optional but Recommended): To aid in structural confirmation, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
The following table summarizes the expected chemical shift ranges for the key protons and carbons in this compound, based on data from similar chroman derivatives.[1][2][3]
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-2 | 4.0 - 4.5 (m) | 65 - 70 |
| H-3 | 1.8 - 2.5 (m) | 30 - 40 |
| H-4 (CH-NH₂) | 3.5 - 4.0 (t or dd) | 45 - 55 |
| H-5 | 6.5 - 7.0 (s) | 125 - 130 |
| H-8 | 6.5 - 7.0 (s) | 115 - 120 |
| 6-CH₃ | 2.1 - 2.3 (s) | 18 - 22 |
| 7-CH₃ | 2.1 - 2.3 (s) | 18 - 22 |
| NH₂ | 1.5 - 3.0 (br s) | - |
| C-4a | - | 120 - 125 |
| C-5a | - | 145 - 150 |
| C-6 | - | 130 - 135 |
| C-7 | - | 135 - 140 |
| C-8a | - | 115 - 120 |
Chemical shifts are highly dependent on the solvent and concentration. The multiplicity is indicated in parentheses (s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquisition:
-
Operate in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
For fragmentation analysis (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Determine the exact mass of the molecular ion to confirm the elemental composition.
-
Analyze the fragmentation pattern to identify characteristic losses, such as the loss of the amine group or fragments from the chroman ring. The nitrogen rule in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[4]
-
| Ion | Description | Expected m/z |
| [M]⁺ | Molecular Ion | 191.27 |
| [M+H]⁺ | Protonated Molecule | 192.28 |
| [M-NH₂]⁺ | Loss of Amino Group | 175.25 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.[5]
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
Liquid/Solution: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample compartment or the pure solvent.
-
Collect the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Average 16-32 scans for a good signal-to-noise ratio.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in this compound.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| N-H (amine) | Stretching | 3300 - 3500 (two bands for primary amine) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=C (aromatic) | Stretching | 1500 - 1600 |
| C-N | Stretching | 1020 - 1250 |
| C-O (ether) | Stretching | 1000 - 1300 |
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC separates the target compound from any impurities, allowing for quantification of its purity. Due to the lack of a strong chromophore in the amine itself, derivatization may be necessary for sensitive UV or fluorescence detection.[6][7][8]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: A standard HPLC system with a UV detector is required. A C18 reversed-phase column is typically suitable.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a good starting point. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: 220 nm or 280 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the main compound and any impurities.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
For trace analysis or when higher sensitivity is required, pre-column derivatization with a fluorescent labeling reagent like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) can be employed.[9]
-
Derivatization Reaction:
-
To a solution of the amine in a suitable buffer (e.g., borate buffer, pH 9-10), add an excess of the derivatizing agent solution (e.g., dansyl chloride in acetone).
-
Heat the mixture (e.g., 60 °C for 30-60 minutes) to ensure complete reaction.
-
Quench the reaction if necessary.
-
-
HPLC Analysis:
-
Inject an aliquot of the reaction mixture into the HPLC system.
-
Use a fluorescence detector with appropriate excitation and emission wavelengths for the chosen derivative.
-
The chromatographic conditions may need to be re-optimized for the more hydrophobic derivative.
-
| Parameter | Typical Value/Range |
| Retention Time (tR) | Dependent on conditions |
| Purity (%) | >95% (for research grade) |
| Limit of Detection (LOD) | ng/mL to µg/mL range |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range |
Solid-State Characterization
For crystalline samples, X-ray crystallography provides the definitive three-dimensional structure.
Single-Crystal X-ray Crystallography
This technique is used to determine the precise arrangement of atoms in a crystal lattice, providing unambiguous proof of structure and stereochemistry.
-
Crystal Growth: Grow single crystals of this compound of suitable quality (typically > 0.1 mm in all dimensions) by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Use a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Collect diffraction data over a range of angles.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.
-
| Parameter | Example Data for a Chroman Derivative |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Z (molecules/unit cell) | 4 |
| R-factor | < 0.05 for a good quality structure |
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. scribd.com [scribd.com]
- 7. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Spectroscopic Analysis of 6,7-Dimethylchroman-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the characterization of 6,7-Dimethylchroman-4-amine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols outlined below are intended to serve as a standard methodology for the structural elucidation and purity assessment of this compound and its analogs.
Overview
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Accurate determination of its chemical structure and purity is paramount for its development as a potential therapeutic agent. This document details the application of ¹H NMR, ¹³C NMR, and Liquid Chromatography-Mass Spectrometry (LC-MS) for the comprehensive analysis of this molecule.
Predicted Spectroscopic Data
Due to the absence of publicly available experimental spectra for this compound, the following data tables present predicted values based on the analysis of structurally similar chroman derivatives and general principles of NMR and MS. These tables serve as a reference for the expected spectroscopic behavior of the compound.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 4.10 - 4.30 | m | - | 2H |
| H-3 | 1.90 - 2.10 | m | - | 2H |
| H-4 | 4.00 - 4.20 | t | 6.5 | 1H |
| H-5 | 6.80 | s | - | 1H |
| H-8 | 6.90 | s | - | 1H |
| 6-CH₃ | 2.20 | s | - | 3H |
| 7-CH₃ | 2.25 | s | - | 3H |
| NH₂ | 1.50 - 2.50 | br s | - | 2H |
Note: The chemical shift of the amine (NH₂) protons can be variable and may broaden or exchange with D₂O.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 65.0 |
| C-3 | 30.0 |
| C-4 | 50.0 |
| C-4a | 128.0 |
| C-5 | 129.0 |
| C-6 | 135.0 |
| C-7 | 136.0 |
| C-8 | 117.0 |
| C-8a | 152.0 |
| 6-CH₃ | 19.0 |
| 7-CH₃ | 19.5 |
Predicted Mass Spectrometry Data
Table 3: Predicted Mass Spectrometry Fragmentation for this compound.
| m/z (Predicted) | Ion Identity | Fragmentation Pathway |
| 191 | [M]⁺ | Molecular Ion |
| 174 | [M-NH₃]⁺ | Loss of ammonia |
| 162 | [M-C₂H₅]⁺ | Alpha-cleavage |
Experimental Protocols
The following are detailed protocols for the NMR and LC-MS analysis of this compound.
NMR Spectroscopy Protocol
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent)
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale using the residual solvent peak or TMS (0 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Identify peak multiplicities and coupling constants in the ¹H NMR spectrum.
-
LC-MS Protocol
Objective: To determine the molecular weight and assess the purity of the sample.
Materials:
-
This compound sample
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade water
-
Formic acid (FA)
-
Methanol (for sample preparation)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution of 10 µg/mL by diluting with the initial mobile phase composition.
-
Filter the working solution through a 0.22 µm syringe filter before injection.
-
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow:
-
Cone Gas: 50 L/hr
-
Desolvation Gas: 600 L/hr
-
-
Mass Range: m/z 50-500.
-
-
Data Analysis:
-
Extract the total ion chromatogram (TIC) and the extracted ion chromatogram (EIC) for the expected molecular ion [M+H]⁺.
-
Analyze the mass spectrum of the corresponding chromatographic peak to confirm the molecular weight.
-
Assess the purity of the sample based on the relative peak area in the TIC.
-
Visualizations
The following diagrams illustrate the logical workflow for the characterization of this compound.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Developing Assays for Chroman Amine Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chroman amines represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. These activities stem from the unique structural features of the chroman scaffold combined with the functional diversity of the amine group. This document provides detailed application notes and experimental protocols for assessing the activity of chroman amines in several key therapeutic areas, including neuroprotection, cancer, and protozoal infections. The provided methodologies and data are intended to guide researchers in the systematic evaluation of novel chroman amine derivatives.
Data Presentation: Comparative Biological Activities of Chroman Amines
The following tables summarize the inhibitory concentrations (IC50) of various chroman amine derivatives across different biological assays. This data is compiled from multiple studies to provide a comparative overview of their potential therapeutic efficacy.
Table 1: Neuroprotective Activity of Chroman Amines
| Compound Class | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Amino-7,8-dihydro-4H-chromenone | Butyrylcholinesterase (BChE) | 0.65 ± 0.13 | Donepezil | - |
| 5-hydroxy-2-methyl-chroman-4-one | Monoamine Oxidase A (MAO-A) | 13.97 | Toloxatone | 6.61 ± 0.06 |
| 5-hydroxy-2-methyl-chroman-4-one | Monoamine Oxidase B (MAO-B) | 3.23 | Selegiline | 0.02 ± 0.001 |
Table 2: Anticancer Activity of Chroman Amines
| Compound Class | Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| Chroman Derivative | MCF-7 (Breast Cancer) | MTT | 34.7 | - | - |
| Chromone Derivative | K562 (Leukemia) | MTT | - | - | - |
Table 3: Antiprotozoal Activity of Chroman Amines
| Compound Class | Protozoan Species | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-Phenyl-2H-indazole Derivative | Entamoeba histolytica | < 0.050 | Metronidazole | - |
| 2-Phenyl-2H-indazole Derivative | Giardia intestinalis | < 0.050 | Metronidazole | 0.210 µg/mL |
| 2-Phenyl-2H-indazole Derivative | Trichomonas vaginalis | < 0.070 | Metronidazole | 0.037 µg/mL |
Table 4: Antioxidant Activity of Chroman Amides
| Compound | Assay | IC50 (µM) | Reference Compound |
| Chroman Amide Derivative | Lipid Peroxidation Inhibition | More potent than Trolox | Trolox |
Experimental Protocols
Detailed methodologies for key assays are provided below to ensure reproducibility and accurate assessment of chroman amine activity.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a fluorometric method to determine the inhibitory activity of chroman amines on MAO-A and MAO-B.[1][2][3][4]
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4)
-
MAO Substrate (e.g., p-Tyramine)
-
Horseradish Peroxidase (HRP)
-
Dye Reagent (e.g., Amplex Red)
-
MAO-A specific inhibitor (e.g., Clorgyline)
-
MAO-B specific inhibitor (e.g., Pargyline or Selegiline)
-
Test chroman amine compounds
-
96-well black plates with clear bottoms
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, substrate, HRP, and dye reagent in assay buffer according to the manufacturer's instructions. Prepare serial dilutions of the test chroman amine compounds.
-
Assay Setup:
-
To measure total MAO activity, add 45 µL of sample (or buffer for control) to wells.
-
To differentiate between MAO-A and MAO-B activity, pre-incubate the sample with a specific inhibitor. For MAO-B activity, add 5 µL of the MAO-A inhibitor (e.g., 10 µM Clorgyline) to 45 µL of sample. For MAO-A activity, add 5 µL of the MAO-B inhibitor (e.g., 10 µM Pargyline) to 45 µL of sample. Incubate for at least 10 minutes.
-
Prepare a standard curve using a known concentration of H2O2.
-
-
Reaction Initiation: Prepare a Master Reaction Mix containing Assay Buffer, p-Tyramine, HRP, and Dye Reagent. Add 50 µL of the Master Reaction Mix to each well.
-
Incubation: Incubate the plate at room temperature (or 37°C) for 20-60 minutes, protected from light.
-
Measurement: Measure the fluorescence at an excitation wavelength of ~530-535 nm and an emission wavelength of ~585-587 nm.
-
Data Analysis: Calculate the percent inhibition of MAO activity for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Butyrylcholinesterase (BuChE) Inhibition Assay
This protocol describes a colorimetric method for assessing the BuChE inhibitory potential of chroman amines based on the Ellman method.[5][6][7][8]
Materials:
-
Recombinant human Butyrylcholinesterase (BChE)
-
BChE Assay Buffer (e.g., 50 mM PBS, pH 7.4)
-
BChE Substrate (e.g., Butyrylthiocholine, BTC)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Test chroman amine compounds
-
Reference inhibitor (e.g., Rivastigmine)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of BChE, BTC, and DTNB in BChE Assay Buffer. Prepare serial dilutions of the test chroman amine compounds.
-
Assay Setup:
-
Add 10 µL of the test inhibitor dilutions to the sample wells.
-
Add 10 µL of BChE Assay Buffer to the enzyme control and background control wells.
-
Add the reference inhibitor to the inhibitor control wells.
-
-
Enzyme Addition: Add diluted BChE enzyme solution to all wells except the background control. Add BChE Assay Buffer to the background control well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Reaction Initiation: Prepare a Reaction Mix containing BChE Substrate and DTNB in BChE Assay Buffer. Add the Reaction Mix to all wells.
-
Measurement: Immediately measure the absorbance in kinetic mode at 412 nm for 30-60 minutes at room temperature.
-
Data Analysis: Determine the rate of reaction for each well. Calculate the percent inhibition for each concentration of the test compound. The IC50 value is determined from the dose-response curve.
In Vitro Lipid Peroxidation (Malondialdehyde - MDA) Assay
This protocol details the measurement of malondialdehyde (MDA), a key indicator of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method.[9][10][11][12]
Materials:
-
Biological sample (e.g., brain homogenate, cell lysate)
-
MDA Lysis Buffer
-
Butylated hydroxytoluene (BHT)
-
Phosphotungstic Acid Solution
-
Thiobarbituric acid (TBA) solution
-
MDA Standard (e.g., malondialdehyde bis(dimethyl acetal))
-
96-well plates
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Sample Preparation: Homogenize tissue or cells on ice in MDA Lysis Buffer containing BHT. Centrifuge to collect the supernatant.
-
Standard Curve Preparation: Prepare a series of MDA standards of known concentrations.
-
TBA Reaction:
-
Add TBA solution to each sample and standard.
-
Incubate at 95°C for 60 minutes to form the MDA-TBA adduct.
-
Cool the samples in an ice bath for 10 minutes.
-
-
Measurement:
-
Pipette the reaction mixtures into a 96-well plate.
-
For colorimetric detection, measure the absorbance at 532 nm.
-
For fluorometric detection, measure the fluorescence at an excitation of ~530 nm and emission of ~550 nm.
-
-
Data Analysis: Calculate the concentration of MDA in the samples using the standard curve. Determine the percent inhibition of lipid peroxidation for the test compounds.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16][17]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)
-
Test chroman amine compounds
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the chroman amine compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value from the dose-response curve.
Antiprotozoal Activity Assay against Plasmodium falciparum
This protocol describes an in vitro method to assess the antimalarial activity of chroman amines using a SYBR Green I-based fluorescence assay.[18][19]
Materials:
-
Plasmodium falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (e.g., RPMI 1640 with supplements)
-
Human red blood cells
-
SYBR Green I nucleic acid stain
-
Lysis buffer
-
Test chroman amine compounds
-
Reference antimalarial drug (e.g., Chloroquine)
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in culture medium in the 96-well plates.
-
Parasite Culture Addition: Add the synchronized ring-stage parasite culture (at a defined parasitemia and hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours at 37°C in a low oxygen environment (e.g., 5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: After incubation, add lysis buffer containing SYBR Green I to each well. Incubate in the dark at room temperature for 24 hours.
-
Measurement: Measure the fluorescence using an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Calculate the percent inhibition of parasite growth for each compound concentration relative to the drug-free control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by chroman amines and the general workflows of the described experimental assays.
Signaling Pathways
Experimental Workflows
References
- 1. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma [mdpi.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Synthesis, and antiprotozoal and antibacterial activities of S-substituted 4,6-dibromo- and 4,6-dichloro-2-mercaptobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chroman amide and nicotinyl amide derivatives: inhibition of lipid peroxidation and protection against head trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cell lines ic50: Topics by Science.gov [science.gov]
- 12. inhibition ic50 values: Topics by Science.gov [science.gov]
- 13. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. 21-aminosteroid and 2-(aminomethyl)chromans inhibition of arachidonic acid-induced lipid peroxidation and permeability enhancement in bovine brain microvessel endothelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Expanding the antiprotozoal activity and the mechanism of action of n-butyl and iso-butyl ester of quinoxaline-1,4-di-N-oxide derivatives against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. An in vitro and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scienceopen.com [scienceopen.com]
- 19. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 6,7-Dimethylchroman-4-amine as a Putative SIRT2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase family, has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative diseases and cancer.[1] Primarily localized in the cytoplasm, SIRT2 plays a crucial role in various cellular processes by deacetylating both histone and non-histone protein substrates.[1] One of its key substrates is α-tubulin, and inhibition of SIRT2 leads to hyperacetylation of α-tubulin, which can result in the inhibition of tumor growth.[1] The chroman-4-one scaffold has been identified as a promising framework for the development of selective SIRT2 inhibitors.[1] This document provides detailed application notes and protocols for the investigation of 6,7-Dimethylchroman-4-amine, a compound within this chemical class, as a potential SIRT2 inhibitor. While specific data for this compound is not extensively available in public literature, we will provide data for a closely related and potent analogue, 6,8-dibromo-2-pentylchroman-4-one, to serve as a reference.[1][2]
Mechanism of Action
SIRT2 catalyzes the deacetylation of acetylated lysine residues on its substrates in an NAD+-dependent manner. The proposed mechanism of inhibition by chroman-4-one derivatives involves their interaction with the enzyme's active site, thereby preventing the binding of either the acetylated substrate or the NAD+ cofactor. Structure-activity relationship (SAR) studies have revealed that substitutions at the 6- and 8-positions of the chroman-4-one ring with larger, electron-withdrawing groups are favorable for potent SIRT2 inhibition.[1] Furthermore, the carbonyl group at the 4-position is crucial for inhibitory activity.[1]
Data Presentation
The following table summarizes the in vitro inhibitory activity of a potent chroman-4-one analogue, 6,8-dibromo-2-pentylchroman-4-one, against SIRT1, SIRT2, and SIRT3. This data highlights the selectivity of this class of compounds for SIRT2.
| Compound | SIRT1 % Inhibition (at 200 µM) | SIRT2 IC50 (µM) | SIRT3 % Inhibition (at 200 µM) |
| 6,8-dibromo-2-pentylchroman-4-one | <10% | 1.5 | <10% |
Data sourced from Friden-Saxin et al., J Med Chem, 2012.[1][2]
Visualizations
SIRT2 Signaling Pathway
Caption: SIRT2 deacetylates α-tubulin in an NAD+-dependent manner.
Experimental Workflow for SIRT2 Inhibitor Evaluation
Caption: Workflow for evaluating a potential SIRT2 inhibitor.
Experimental Protocols
In Vitro SIRT2 Inhibition Assay (Fluorescence-based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue coupled to a fluorophore)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., trypsin-containing solution to cleave the deacetylated substrate and release the fluorophore)
-
Test compound (this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Nicotinamide)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound at various concentrations
-
SIRT2 enzyme
-
-
Initiate the reaction by adding NAD+ and the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate at 37°C for an additional 15-30 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation/emission wavelengths appropriate for the fluorophore).
-
Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular α-Tubulin Acetylation Assay (Western Blot)
Objective: To assess the ability of this compound to increase the acetylation of α-tubulin in a cellular context.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the primary antibody against total α-tubulin as a loading control.
-
Quantify the band intensities and normalize the level of acetylated-α-tubulin to the total α-tubulin.
Conclusion
References
Application Notes and Protocols for Evaluating the Anticancer Activity of Chroman-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer properties of chroman-4-amine derivatives, detailing their effects on various cancer cell lines. The accompanying protocols offer standardized methods for the synthesis and biological evaluation of these compounds, facilitating further research and development in this promising area of oncology.
Introduction to Chroman-4-amine Derivatives
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Chroman-4-amine derivatives, in particular, have emerged as a promising class of anticancer agents. Their mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest, key processes in controlling cancer cell proliferation. This document outlines the cytotoxic activity of various chroman-4-amine and related derivatives and provides detailed protocols for their investigation.
Data Presentation: Anticancer Activity of Chroman Derivatives
The following table summarizes the in vitro anticancer activity of a selection of chroman-4-one and chromene derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 14d | 3-Methylidenechroman-4-one | HL-60 (Leukemia) | 1.46 ± 0.16 | [1] |
| NALM-6 (Leukemia) | 0.50 ± 0.05 | [1] | ||
| Compound 13 | Chromane-2,4-dione | HL-60 (Leukemia) | 42.0 ± 2.7 | [2] |
| MOLT-4 (Leukemia) | 24.4 ± 2.6 | [2] | ||
| Compound 11 | Chromane-2,4-dione | MCF-7 (Breast Cancer) | 68.4 ± 3.9 | [2] |
| 4-Clpgc | Dihydropyrano[2,3-g]chromene | K562 (Leukemia) | 102 ± 1.6 | [3] |
| Compound 22 | 3-Benzylidene-chroman-4-one | K562 (Leukemia) | ~17.5 (3.86 µg/ml) | [4] |
| MDA-MB-231 (Breast Cancer) | ~17.5 (3.86 µg/ml) | [4] | ||
| SK-N-MC (Neuroblastoma) | ~17.5 (3.86 µg/ml) | [4] | ||
| Compound 21 | 3-Benzylidene-4-chromanone | MCF-7 (Breast Cancer) | ~42.2 (9.3 µg/ml) | [4] |
| T47D (Breast Cancer) | ~42.2 (9.3 µg/ml) | [4] | ||
| MDA-MB-231 (Breast Cancer) | ~42.2 (9.3 µg/ml) | [4] |
Note: IC50 values originally reported in µg/ml were converted to µM assuming an average molecular weight of 440 g/mol for estimation purposes.
Experimental Protocols
Protocol 1: General Synthesis of Chroman-4-one Derivatives
This protocol describes a common method for the synthesis of the chroman-4-one scaffold, which can be a precursor to chroman-4-amine derivatives.
Materials:
-
Resorcinol
-
3-Bromopropionic acid
-
Trifluoromethanesulfonic acid
-
2 M Sodium hydroxide (NaOH)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add resorcinol and 3-bromopropionic acid.
-
Slowly add trifluoromethanesulfonic acid to the mixture while stirring. Heat the reaction to 80°C to facilitate Friedel-Crafts acylation, yielding 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one.
-
After the reaction is complete (monitored by TLC), cool the mixture and add 2 M NaOH to promote intramolecular cyclization to form 7-hydroxychroman-4-one[5].
-
Extract the product with dichloromethane.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
Protocol 2: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Chroman-4-amine derivatives (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the chroman-4-amine derivatives in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing the different concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Apoptosis Analysis by Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with chroman-4-amine derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of the chroman-4-amine derivative for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 4: Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample and can be used to observe changes in the expression of apoptosis-related proteins like caspases and Bcl-2 family members.
Materials:
-
Cancer cells treated with chroman-4-amine derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Visualizing Mechanisms and Workflows
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the anticancer activity of chroman-4-amine derivatives.
Caption: Workflow for anticancer evaluation of chroman-4-amine derivatives.
Proposed Signaling Pathway for Apoptosis Induction
Based on existing literature for related chromene derivatives, the following signaling pathway is proposed for the induction of apoptosis by chroman-4-amine derivatives. These compounds may induce apoptosis through both intrinsic and extrinsic pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspases. Some derivatives have also been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase.
Caption: Proposed apoptosis signaling pathway for chroman-4-amine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor Agents 281. Design, Synthesis, and Biological Activity of Substituted 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one Analogs (ATBO) as Potent In Vitro Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Antimicrobial Screening of Chroman Derivatives
Disclaimer: No specific antimicrobial screening data for 6,7-Dimethylchroman-4-amine was found in the public domain. The following application notes and protocols are based on established methodologies for the antimicrobial screening of analogous chroman and chromanone derivatives. These protocols can serve as a guide for evaluating the antimicrobial potential of this compound.
Introduction
Chroman derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities, including antimicrobial properties.[1][2][3][4][5][6] The increasing prevalence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. This document provides a comprehensive overview of the protocols and data presentation for the antimicrobial screening of chroman derivatives, which can be adapted for the evaluation of this compound.
Data Presentation: Antimicrobial Activity of Chroman Derivatives
The antimicrobial efficacy of various chroman and chromanone derivatives against a panel of pathogenic bacteria and fungi has been documented. The key parameters to quantify this activity are the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition.
Table 1: Minimum Inhibitory Concentration (MIC) of Chroman Derivatives against Bacterial Strains
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | MIC (µg/mL) | Reference |
| Chroman Carboxamide Derivatives | Gram-positive strains | 25-100 | [7] | |
| Gram-negative strains | 12.5-100 | [7] | ||
| 2-Alkenylchroman-4-ones | Gram-positive bacteria & MRSA | - | [8] | |
| Chroman-4-one Derivative 3 | S. epidermidis | 256 | [1] | |
| P. aeruginosa | 512 | [1] | ||
| S. enteritidis | 512 | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) of Chroman Derivatives against Fungal Strains
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Chroman Carboxamide Derivatives (4a, 4b) | Fungal strains | 25 | [7] |
| Chroman-4-one Derivative 3 | C. albicans | 128 | [1] |
| C. tropicalis | 256 | [1] | |
| N. glabratus | 256 | [1] | |
| Filamentous fungi | 512 | [1] |
Table 3: Zone of Inhibition for 2-Amino-3-Cyano-4H-Chromene Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| 4n, 4p | S. aureus (Gram-positive) | Good | [9] |
| 4n, 4p | E. coli (Gram-negative) | Good | [9] |
| 4a, 4c, 4i, 4l | C. albicans (Fungus) | Excellent | [9] |
| 4a, 4c, 4i, 4l | F. oxysporum (Fungus) | Excellent | [9] |
Experimental Protocols
Detailed methodologies for key antimicrobial screening experiments are provided below.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Inoculum:
-
Culture the microbial strains overnight in their respective broth media.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi).
-
Dilute the adjusted inoculum to the final required concentration in the appropriate broth.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate to achieve a range of final concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity or measure the optical density (OD) at 600 nm.
-
The MIC is the lowest concentration of the compound that shows no visible growth or a significant reduction in OD compared to the positive control.
-
Agar Well Diffusion Method for Zone of Inhibition
This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone where microbial growth is inhibited around a well containing the compound.
Materials:
-
Test compound
-
Bacterial or fungal strains
-
Nutrient Agar or Potato Dextrose Agar plates
-
Sterile cork borer
-
Micropipette
Protocol:
-
Preparation of Agar Plates:
-
Prepare the appropriate agar medium and pour it into sterile Petri dishes.
-
Allow the agar to solidify under sterile conditions.
-
-
Inoculation:
-
Prepare a microbial suspension equivalent to the 0.5 McFarland standard.
-
Evenly spread the inoculum over the surface of the agar plates using a sterile cotton swab.
-
-
Application of Test Compound:
-
Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Add a known concentration of the test compound solution into each well.
-
A solvent control and a standard antibiotic control should also be included.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.
-
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
-
Visualizations
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for the antimicrobial screening of a test compound.
Proposed Structure-Activity Relationship Logic
Based on the literature for chroman derivatives, certain structural modifications can influence antimicrobial activity.
Caption: Structure-activity relationship logic for chroman derivatives.
References
- 1. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 2. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nanobioletters.com [nanobioletters.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,7-Dimethylchroman-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6,7-Dimethylchroman-4-amine, a crucial intermediate in various pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route involves a two-step process. The first step is the synthesis of the precursor ketone, 6,7-Dimethylchroman-4-one. This is typically achieved through an intramolecular Friedel-Crafts acylation of an appropriate phenoxypropanoic acid or a related reaction. The second step is the conversion of the ketone to the desired amine via reductive amination.
Q2: Which methods are recommended for the synthesis of the 6,7-Dimethylchroman-4-one intermediate?
A2: Two primary methods are recommended:
-
Intramolecular Friedel-Crafts Acylation: This involves the cyclization of 3-(3,4-dimethylphenoxy)propanoic acid using a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent.
-
Pechmann Condensation: While traditionally used for coumarin synthesis, modifications of this reaction can be adapted to form the chromanone ring system.
Q3: What are the common challenges in the reductive amination of 6,7-Dimethylchroman-4-one?
A3: The primary challenges include:
-
Low reaction rates: The ketone can be sterically hindered, slowing down the initial imine formation.
-
Side reactions: Over-alkylation of the amine product or reduction of the ketone to an alcohol are common side reactions.
-
Difficult purification: Separating the desired amine from unreacted starting material, the intermediate imine, and any side products can be challenging.
Troubleshooting Guides
Issue 1: Low Yield of 6,7-Dimethylchroman-4-one
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete cyclization during Friedel-Crafts acylation | Increase reaction temperature and/or time. Ensure anhydrous conditions as water can deactivate the Lewis acid catalyst. Consider using a stronger catalyst like Eaton's reagent. | Improved conversion of the starting phenoxypropanoic acid to the desired chromanone. |
| Side reactions during Friedel-Crafts acylation | Use a milder Lewis acid or lower the reaction temperature to minimize charring and polymerization. Ensure slow and controlled addition of the starting material to the catalyst mixture. | Reduced formation of polymeric byproducts and a cleaner reaction mixture. |
| Decomposition of starting material or product | If using a high-energy method like microwave irradiation, carefully control the temperature and reaction time to prevent degradation. | Preservation of the desired product and improved isolated yield. |
Issue 2: Low Yield of this compound during Reductive Amination
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient imine formation | Use a dehydrating agent such as molecular sieves or magnesium sulfate to drive the equilibrium towards imine formation. A slight excess of the amine source (e.g., ammonium acetate) can also be beneficial. The reaction pH should be mildly acidic (around 5-6) to facilitate imine formation without protonating the amine nucleophile. | Increased concentration of the imine intermediate, leading to a higher yield of the final amine. |
| Reduction of the starting ketone | Use a milder reducing agent that is more selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). Add the reducing agent after allowing sufficient time for imine formation. | Minimized formation of the corresponding alcohol byproduct and increased yield of the desired amine. |
| Over-alkylation to secondary amine | Use a large excess of the ammonia source (e.g., ammonium acetate) to favor the formation of the primary amine. | Reduced formation of the secondary amine byproduct. |
Issue 3: Difficulty in Purifying this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Co-elution of impurities during column chromatography | Use a different solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent mixture (e.g., ethyl acetate/methanol with a small amount of triethylamine to prevent streaking of the amine) can improve separation.[1] Alternatively, consider using an amine-functionalized silica gel column.[2] | Better separation of the desired amine from impurities, leading to a purer final product. |
| Product is an oil and difficult to handle | Convert the amine to its hydrochloride or other salt form by treating the purified free base with a solution of HCl in a suitable solvent (e.g., diethyl ether or methanol). The salt is often a crystalline solid that is easier to handle and store. | Formation of a stable, crystalline solid that can be easily filtered and dried. |
| Presence of starting ketone in the final product | If the reductive amination did not go to completion, repeat the purification with careful monitoring by TLC to ensure complete separation of the more polar amine from the less polar ketone. | A final product that is free from contamination by the starting ketone. |
Experimental Protocols
Synthesis of 3-(3,4-dimethylphenoxy)propanoic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethylphenol in a suitable solvent such as acetone or ethanol.
-
Addition of Base: Add an equimolar amount of a base, such as potassium carbonate, to the solution.
-
Addition of Alkylating Agent: Slowly add a slight excess of ethyl 3-bromopropanoate.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of a strong base like sodium hydroxide, followed by acidification with a mineral acid (e.g., HCl) to precipitate the product.
-
Purification: The crude 3-(3,4-dimethylphenoxy)propanoic acid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Intramolecular Friedel-Crafts Acylation to form 6,7-Dimethylchroman-4-one
-
Reaction Setup: In a flask equipped with a mechanical stirrer and a calcium chloride drying tube, place polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide and methanesulfonic acid (Eaton's reagent).
-
Addition of Starting Material: Slowly add the 3-(3,4-dimethylphenoxy)propanoic acid to the stirred catalyst at a controlled temperature (e.g., 60-80 °C).
-
Reaction: Continue stirring at the elevated temperature for the time determined by reaction monitoring (TLC or LC-MS).
-
Work-up: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. The product will precipitate out.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Reductive Amination of 6,7-Dimethylchroman-4-one
-
Reaction Setup: In a round-bottom flask, dissolve 6,7-Dimethylchroman-4-one in a suitable solvent like methanol or ethanol.
-
Addition of Amine Source and Reducing Agent: Add a molar excess of ammonium acetate followed by the portion-wise addition of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) at room temperature.[3][4]
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, carefully quench the reaction by adding a dilute acid (e.g., 1M HCl) until the effervescence ceases. Make the solution basic with a concentrated base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel, often with a small percentage of triethylamine in the eluent to prevent tailing.[1]
Visualizations
References
Technical Support Center: 6,7-Dimethylchroman-4-amine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,7-Dimethylchroman-4-amine. The following sections offer detailed purification protocols, address common experimental issues, and provide structured data for easy comparison of methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound are flash column chromatography and diastereomeric salt crystallization. Flash chromatography is suitable for removing synthetic byproducts and impurities with different polarities. Diastereomeric salt crystallization is the preferred method for separating the enantiomers of this chiral amine.
Q2: I am observing significant tailing of my compound during silica gel flash chromatography. What could be the cause and how can I fix it?
A2: Tailing of amines on silica gel is a common issue caused by the interaction of the basic amine with the acidic silanol groups on the silica surface.[1] To mitigate this, you can add a small amount of a competing amine, such as triethylamine (typically 0.1-1%) or ammonium hydroxide, to your mobile phase.[1] Alternatively, using an amine-functionalized silica gel column can provide a less acidic stationary phase and improve peak shape.[1]
Q3: My chiral resolution via diastereomeric salt crystallization is giving low enantiomeric excess (ee). What factors should I investigate?
A3: Low enantiomeric excess can result from several factors. The choice of resolving agent and solvent system is critical. Screening different chiral acids (e.g., (R)-mandelic acid, D-tartaric acid) and crystallization solvents is recommended. The rate of cooling during crystallization can also impact the selectivity; slower cooling is generally preferred. Ensure that the stoichiometry between the amine and the resolving agent is optimized. It is also possible that the diastereomeric salts form a solid solution, which can limit the achievable ee through simple crystallization.[2]
Q4: What are some potential impurities I should look for in my this compound sample?
A4: Impurities often depend on the synthetic route used. If prepared by reductive amination of 6,7-dimethylchroman-4-one, potential impurities include the starting ketone, the corresponding alcohol from over-reduction, and potentially dialkylated amine byproducts.[3] If the synthesis involves a nitro-group reduction, residual nitro-aromatic compounds could be present.
Q5: How can I remove the chiral resolving agent after diastereomeric salt crystallization?
A5: After isolating the desired diastereomeric salt, the chiral resolving agent can be removed by treating the salt with a base, such as sodium hydroxide or sodium bicarbonate, to liberate the free amine. The free amine can then be extracted into an organic solvent.[4]
Troubleshooting Guides
Flash Column Chromatography
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Separation of Compound from Impurities | - Inappropriate mobile phase polarity. - Co-elution of impurities with similar polarity. | - Optimize the solvent system using thin-layer chromatography (TLC) first. - Try a different stationary phase (e.g., alumina, C18 reversed-phase). - Employ gradient elution to improve resolution. |
| Compound Degradation on the Column | - The acidic nature of silica gel can cause degradation of sensitive amines. | - Use a deactivated silica gel (e.g., treated with a base). - Switch to a less acidic stationary phase like alumina. - Work at lower temperatures if possible. |
| Low Recovery of the Compound | - Irreversible adsorption of the amine onto the silica gel. - Compound is too polar for the chosen solvent system. | - Add a competing base (e.g., triethylamine) to the eluent.[1] - Increase the polarity of the mobile phase. - Consider reversed-phase chromatography for highly polar amines.[1] |
Diastereomeric Salt Crystallization
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No Crystal Formation | - Solution is not supersaturated. - Inappropriate solvent. - Presence of impurities inhibiting crystallization. | - Concentrate the solution. - Cool the solution slowly. - Add an anti-solvent to induce precipitation. - Screen a variety of solvents and solvent mixtures. - Purify the crude amine by flash chromatography before crystallization. |
| Formation of an Oil Instead of Crystals | - The melting point of the diastereomeric salt is below the temperature of the solution. - High concentration of impurities. | - Lower the crystallization temperature. - Use a more dilute solution. - Try a different solvent system. |
| Inconsistent Enantiomeric Excess (ee) | - Inconsistent cooling rates. - Variation in solvent purity or composition. - Co-crystallization of the undesired diastereomer. | - Implement a controlled cooling profile. - Use high-purity, anhydrous solvents. - Perform multiple recrystallizations to improve ee. |
Data Presentation
The following table summarizes typical conditions and outcomes for the purification of chiral chroman amines. The data is representative and may require optimization for this compound.
| Purification Method | Stationary/Resolving Agent | Typical Mobile Phase/Solvent | Typical Purity/ee | Advantages | Disadvantages |
| Flash Chromatography (Normal Phase) | Silica Gel | Hexane/Ethyl Acetate with 0.5% Triethylamine | >95% (achiral) | Good for removing non-amine impurities. | Can have issues with tailing and low recovery for basic amines. |
| Flash Chromatography (Amine-Functionalized) | Amine-Functionalized Silica | Hexane/Ethyl Acetate | >98% (achiral) | Excellent peak shape and recovery for amines. | More expensive than standard silica gel. |
| Diastereomeric Salt Crystallization | (R)-Mandelic Acid | Ethanol | >99% ee after 1-2 recrystallizations | High enantiomeric purity achievable. Scalable. | Requires screening of resolving agents and solvents. Additional steps for salt formation and breaking. |
| Diastereomeric Salt Crystallization | D-Tartaric Acid | Methanol/Water | >98% ee after recrystallization | Can be highly effective for certain amines. | May not be as effective as mandelic acid for all chroman amines. |
Experimental Protocols
Protocol 1: Reductive Amination Synthesis of this compound
This protocol is a general procedure adapted for the synthesis of this compound from 6,7-dimethylchroman-4-one.
-
Reaction Setup: To a solution of 6,7-dimethylchroman-4-one (1 equivalent) in methanol, add ammonium acetate (10 equivalents).
-
Addition of Reducing Agent: Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of 2M HCl. Basify the aqueous layer with 2M NaOH and extract the product with dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by flash column chromatography.
Protocol 2: Chiral Resolution using Diastereomeric Salt Crystallization
This protocol provides a general method for the chiral resolution of this compound using (R)-mandelic acid.
-
Salt Formation: Dissolve the racemic this compound (1 equivalent) in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or isopropanol). In a separate flask, dissolve (R)-mandelic acid (0.5-1.0 equivalent) in the same solvent.
-
Crystallization: Slowly add the (R)-mandelic acid solution to the amine solution with stirring. Heat the mixture until a clear solution is obtained, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Enantiomeric Excess (ee) Determination: Determine the ee of the crystalline salt by chiral HPLC or by liberating the free amine and analyzing it.
-
Recrystallization: If the desired ee is not achieved, recrystallize the diastereomeric salt from a suitable solvent.
-
Liberation of Free Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., 2M NaOH) until the pH is >10. Extract the free amine with an organic solvent, dry the organic layer, and concentrate to obtain the enantiomerically enriched this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A generic signaling pathway for a chroman amine derivative targeting a G-protein coupled receptor.
References
- 1. biotage.com [biotage.com]
- 2. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 3. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 4. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Chroman-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of chroman-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to chroman-4-amine?
A1: The most prevalent methods for synthesizing chroman-4-amine start from the corresponding chroman-4-one precursor. The primary routes include:
-
Reductive Amination: This is a widely used one-pot or stepwise method involving the reaction of chroman-4-one with an amine source (commonly ammonia or an ammonium salt) in the presence of a reducing agent.[1][2][3][4]
-
Reduction of Chroman-4-one Oxime: This two-step process involves the formation of an oxime from chroman-4-one, followed by its reduction to the amine.[5][6]
-
Leuckart-Wallach Reaction: This method utilizes formic acid or its derivatives as both the reducing agent and the source of the amino group.[7][8][9][10]
-
From Chroman-4-ol: An alternative route involves the reduction of chroman-4-one to chroman-4-ol, followed by conversion to an azide and subsequent reduction to the amine.[11]
Troubleshooting Guides
Issue 1: Low Yield in Reductive Amination of Chroman-4-one
Q: I am experiencing low yields during the reductive amination of my substituted chroman-4-one. What are the potential causes and how can I improve the yield?
A: Low yields in the reductive amination of chroman-4-one are a common issue and can stem from several factors. Here's a systematic guide to troubleshooting this problem:
Potential Causes & Solutions:
-
Incomplete Imine Formation: The crucial first step is the formation of the imine or enamine intermediate.
-
Troubleshooting:
-
pH Adjustment: Ensure the reaction medium is weakly acidic (pH 4-6) to facilitate imine formation. You can add a catalytic amount of acetic acid.
-
Water Removal: The formation of the imine from the ketone and amine releases water. This is a reversible reaction, and removing water can drive the equilibrium towards the imine. This can be achieved by using dehydrating agents like molecular sieves or a Dean-Stark apparatus.
-
-
-
Choice of Reducing Agent: The selection of the reducing agent is critical and can significantly impact the yield.
-
Troubleshooting: A comparison of common reducing agents is provided in the table below. Consider switching to a milder or more selective reagent if you are observing side reactions.
-
-
Side Reactions: The primary side reaction is the reduction of the starting chroman-4-one to the corresponding chroman-4-ol.[12][13]
-
Troubleshooting:
-
Use a reducing agent that is more selective for the iminium ion over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[1][4][14]
-
A stepwise procedure, where the imine is formed first, followed by the addition of the reducing agent, can sometimes minimize the reduction of the starting ketone.
-
-
-
Reaction Conditions: Temperature and reaction time can influence the outcome.
-
Troubleshooting:
-
Temperature: While some reductive aminations proceed at room temperature, others may require gentle heating to facilitate imine formation. However, excessive heat can lead to degradation. Monitor your reaction progress by TLC or LC-MS to optimize the temperature.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the disappearance of the starting material.
-
-
Comparative Data on Reducing Agents for Reductive Amination:
| Reducing Agent | Advantages | Disadvantages | Common Solvents |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce the starting ketone, leading to chroman-4-ol byproduct.[1] | Methanol, Ethanol |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for iminium ions over ketones at neutral or slightly acidic pH.[1][4] | Toxic cyanide byproducts. | Methanol, Ethanol |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for iminium ions, does not require acidic conditions.[14] | Moisture sensitive. | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | "Clean" reaction with minimal byproducts. | May require specialized equipment (hydrogenator), potential for over-reduction of other functional groups. | Ethanol, Methanol, Ethyl Acetate |
Issue 2: Difficulty in Purifying Chroman-4-amine
Q: I am struggling to purify my synthesized chroman-4-amine. Column chromatography is proving difficult, and I suspect I have byproducts. What are effective purification strategies?
A: Purifying amines can be challenging due to their basic nature, which can lead to tailing on silica gel chromatography. Here are some recommended purification techniques:
Purification Strategies:
-
Acid-Base Extraction: This is a fundamental technique for separating basic amines from neutral or acidic impurities.
-
Protocol:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., NaOH, NaHCO₃) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate to obtain the purified amine.
-
-
-
Purification via Salt Formation: This is a highly effective method for obtaining pure amines, especially when they are crystalline solids.[11][15]
-
Protocol:
-
Dissolve the crude amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, isopropanol).
-
Add a solution of an acid (e.g., HCl in ether, methanesulfonic acid) dropwise while stirring.
-
The amine salt will often precipitate out of the solution.
-
Collect the solid by filtration and wash with a small amount of the cold solvent.
-
The pure amine can be regenerated by treating the salt with a base, if the free amine is required.
-
-
-
Modified Column Chromatography: If chromatography is necessary, consider the following modifications to minimize tailing:
-
Amine-Treated Silica: Pre-treat the silica gel with a dilute solution of triethylamine in the eluent.
-
Basic Alumina: Use basic alumina as the stationary phase instead of silica gel.
-
Reverse-Phase Chromatography: For polar amines, reverse-phase chromatography may be a suitable alternative.
-
Common Byproducts to Consider During Purification:
-
Chroman-4-ol: Formed from the reduction of the starting chroman-4-one. This is often less polar than the amine.
-
Unreacted Chroman-4-one: The starting material.
-
N-Formylated Amine: A common byproduct in Leuckart-Wallach reactions.[7]
-
Dialkylated Amine: If a primary amine is used as the starting material for a secondary amine synthesis, over-alkylation can occur.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of Chroman-4-one using Sodium Borohydride
-
Imine Formation:
-
Dissolve the substituted chroman-4-one (1 equivalent) in methanol.
-
Add ammonium acetate or a solution of ammonia in methanol (a large excess, e.g., 10-20 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Progress can be monitored by TLC or LC-MS.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5-2 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Perform an acid-base extraction as described in the purification guide above to isolate the chroman-4-amine.
-
Visualizing Workflows and Relationships
Diagram 1: General Workflow for Chroman-4-amine Synthesis
Caption: Synthetic routes to chroman-4-amine.
Diagram 2: Troubleshooting Logic for Low Yield in Reductive Amination
Caption: Troubleshooting low yield issues.
Diagram 3: Purification Workflow for Chroman-4-amine
Caption: Purification strategies for chroman-4-amine.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Amine synthesis by oxime reduction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 9. Development of a Leuckart-Wallach Reaction with a Complex Amine - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 10. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
Technical Support Center: Optimizing Reaction Conditions for Chroman Amine Derivatization
Welcome to the technical support center for chroman amine derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing chroman amines?
A1: The most common methods for derivatizing the amino group of chroman amines are acylation and reductive amination. Acylation introduces an acyl group to the nitrogen atom, typically forming an amide bond. Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced to a more substituted amine.
Q2: How do I choose the right solvent for my chroman amine derivatization?
A2: Solvent selection is critical and depends on the specific reaction. For acylations, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are common. For reductive aminations, alcoholic solvents such as methanol (MeOH) or ethanol (EtOH) are often used as they are compatible with the commonly used borohydride reducing agents. It is crucial that the chosen solvent fully dissolves the chroman amine starting material.
Q3: What are some common challenges encountered during the acylation of chroman amines?
A3: Common challenges include low yields, the formation of byproducts due to side reactions (such as O-acylation if hydroxyl groups are present), and difficulty in product purification. In some cases, the amine may be unreactive, requiring activation or harsher reaction conditions.
Q4: Can I perform a reductive amination in a one-pot reaction?
A4: Yes, one-pot reductive aminations are common and efficient.[1] This typically involves mixing the chroman amine, the carbonyl compound, and a mild reducing agent together. Sodium triacetoxyborohydride (STAB) is a popular choice for one-pot reactions as it is selective for the imine intermediate over the starting carbonyl compound.[2]
Troubleshooting Guides
Low Yield in Acylation Reactions
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete reaction | - Increase reaction time and/or temperature. - Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride). - Add a catalyst, such as 4-dimethylaminopyridine (DMAP), for less reactive amines. |
| Poor solubility of starting material | - Screen for a more suitable solvent that dissolves the chroman amine. - Gently heat the reaction mixture to improve solubility. | |
| Degradation of starting material or product | - Perform the reaction at a lower temperature. - Use milder reaction conditions (e.g., a less aggressive base). | |
| Multiple products observed | Side reactions (e.g., O-acylation) | - If the chroman structure contains a hydroxyl group, consider using a protecting group strategy. - Optimize the reaction conditions (e.g., lower temperature, weaker base) to favor N-acylation. |
Issues in Reductive Amination
| Symptom | Possible Cause | Suggested Solution |
| Low yield of desired amine | Inefficient imine formation | - Ensure the reaction is run under appropriate pH conditions (often mildly acidic) to facilitate imine formation. - Use a dehydrating agent, such as molecular sieves, to drive the equilibrium towards the imine. |
| Reduction of the starting aldehyde/ketone | - Use a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[2] | |
| Over-alkylation of the amine | - For primary amines, over-alkylation to form a tertiary amine can be an issue. Use a stoichiometric amount of the aldehyde/ketone.[1] | |
| Starting material remains | Inactive reducing agent | - Use fresh reducing agent. - Ensure the solvent is anhydrous if using a moisture-sensitive reducing agent. |
Data Presentation
The following table summarizes the optimization of reaction conditions for the N-acylation of a generic 4-amino-chroman with an acyl chloride. This data is illustrative and should be adapted for specific substrates.
| Entry | Solvent | Base (equivalents) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane (DCM) | Triethylamine (1.2) | 0 to rt | 4 | 75 |
| 2 | Tetrahydrofuran (THF) | Triethylamine (1.2) | 0 to rt | 4 | 82 |
| 3 | N,N-Dimethylformamide (DMF) | Triethylamine (1.2) | 0 to rt | 2 | 91 |
| 4 | Dichloromethane (DCM) | Pyridine (1.5) | 0 to rt | 6 | 68 |
| 5 | N,N-Dimethylformamide (DMF) | Diisopropylethylamine (1.5) | 0 to rt | 2 | 95 |
Experimental Protocols
General Protocol for N-Acylation of a Chroman Amine
-
Preparation: In a clean, dry round-bottom flask, dissolve the chroman amine (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Cool the solution to 0 °C using an ice bath and add the base (e.g., diisopropylethylamine, 1.5 equivalents) dropwise.
-
Addition of Acylating Agent: Slowly add the acylating agent (e.g., acyl chloride, 1.1 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for the time indicated by TLC or LC-MS analysis.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Reductive Amination of a Chroman Amine
-
Imine Formation: To a solution of the chroman amine (1.0 equivalent) in a suitable solvent (e.g., methanol), add the aldehyde or ketone (1.1 equivalents) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Cool the reaction mixture to 0 °C and add the reducing agent (e.g., sodium borohydride, 1.5 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of water.
-
Extraction: Extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography.
Visualizations
Experimental Workflow for Chroman Amine Acylation
A generalized workflow for the acylation of a chroman amine.
Logical Flow for Troubleshooting Low Yield in Reductive Amination
A decision tree for troubleshooting low yields in reductive amination.
TNF-α Signaling Pathway and Inhibition by Chroman Derivatives
Simplified TNF-α signaling pathway and a potential point of inhibition by chroman derivatives.
References
Technical Support Center: 6,7-Dimethylchroman-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,7-Dimethylchroman-4-amine in solution. The information provided is based on general principles of chroman and amine chemistry, as specific stability data for this compound is limited.
Troubleshooting Guide
Users may encounter several issues during the handling and storage of this compound solutions. This guide provides potential causes and solutions for common problems.
| Issue | Potential Cause | Troubleshooting Steps |
| Solution Discoloration (Yellowing/Browning) | Oxidation of the amine or chroman ring system. Exposure to light, air (oxygen), or incompatible solvents. | 1. Work under an inert atmosphere: Prepare and handle solutions under nitrogen or argon. 2. Use degassed solvents: Prior to use, sparge solvents with an inert gas to remove dissolved oxygen. 3. Protect from light: Store solutions in amber vials or wrap containers in aluminum foil. 4. Add an antioxidant: Consider adding a radical scavenger like Butylated Hydroxytoluene (BHT) or a hindered amine light stabilizer (HALS) at a low concentration (e.g., 0.01-0.1%).[1][2] |
| Precipitation or Cloudiness | Poor solubility in the chosen solvent. pH of the solution is near the isoelectric point of the compound. Degradation leading to insoluble products. | 1. Optimize solvent: Test a range of solvents or co-solvent systems (e.g., DMSO/water, ethanol/water). 2. Adjust pH: For aqueous solutions, adjust the pH to be at least 2 units away from the predicted pKa of the amine to ensure it is in its more soluble protonated form. Acidic conditions are generally preferred for amine stability. 3. Filter the solution: Use a 0.22 µm syringe filter to remove any particulates before use. |
| Loss of Biological Activity | Chemical degradation of the compound. | 1. Perform a stability study: Use a stability-indicating analytical method (e.g., HPLC-UV) to assess the purity of the solution over time under different storage conditions. 2. Store at lower temperatures: Store stock solutions at -20°C or -80°C. Minimize freeze-thaw cycles by preparing aliquots. 3. Re-evaluate solution preparation: Ensure the compound is fully dissolved and that the solvent and storage conditions are optimal. |
| Inconsistent Analytical Results (HPLC) | On-column degradation. Poor chromatographic peak shape. | 1. Use a suitable mobile phase: For HPLC analysis, consider a mobile phase with a slightly acidic pH to ensure the amine is protonated and gives a good peak shape. 2. Derivatization: If direct analysis is problematic, consider pre-column derivatization with reagents like dansyl chloride or FMOC-Cl to improve detection and chromatography.[3][4][5] 3. Use a mixed-mode or HILIC column: These can sometimes provide better retention and peak shape for polar amines compared to standard C18 columns. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: What are the optimal storage conditions for a solution of this compound?
A2: To minimize degradation, solutions should be stored protected from light in tightly sealed containers, preferably under an inert atmosphere (nitrogen or argon). For long-term storage, it is recommended to store aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
Q3: My solution of this compound has turned yellow. Is it still usable?
A3: Discoloration, particularly yellowing or browning, is often an indication of oxidative degradation.[1] This can lead to a decrease in the concentration of the active compound and the formation of potentially interfering byproducts. It is highly recommended to perform an analytical purity check (e.g., by HPLC) before using a discolored solution. If the purity has significantly decreased, a fresh solution should be prepared.
Q4: How can I prevent the oxidative degradation of this compound in my solution?
A4: Oxidative degradation can be minimized by:
-
Working in an oxygen-free environment: Use degassed solvents and handle the solution under an inert gas.
-
Protecting from light: Light can catalyze oxidative processes.
-
Adding an antioxidant: Compounds like Butylated Hydroxytoluene (BHT), Vitamin E (or its analogs like Trolox), or hindered amine light stabilizers (HALS) can be effective.[1][2][6] The choice and concentration of the antioxidant should be validated to ensure it does not interfere with downstream experiments.
Q5: What are the likely degradation pathways for this compound?
A5: Based on its chemical structure, the primary degradation pathways are likely to be:
-
Oxidation: The amine group is susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylamines, or further degradation products.[7][8] The chroman ring may also be susceptible to oxidation.
-
Hydrolysis: While the chroman ring itself is generally stable to hydrolysis, extreme pH conditions could potentially lead to ring-opening, although this is less common under typical experimental conditions.
-
Photodegradation: Exposure to light, especially UV light, can induce degradation, often through radical mechanisms.[8]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound.
Objective: To generate degradation products under various stress conditions and develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC-UV or HPLC-MS system
-
Photostability chamber
-
Oven
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.[7][8]
-
Thermal Degradation: Store the solid compound and a solution in an oven at 60°C.
-
Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable HPLC method to determine the percentage of degradation and to observe the formation of any degradation products.
Protocol 2: HPLC Method for Quantification
This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its potential degradation products. Method optimization will be required.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm (or as determined by UV scan) |
Data Presentation
The following table provides a hypothetical example of data from a forced degradation study to illustrate how results can be summarized.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | % Degradation | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl (60°C) | 24 | 15.2 | 2 | 4.5 min |
| 0.1 M NaOH (60°C) | 24 | 8.7 | 1 | 5.2 min |
| 3% H₂O₂ (RT) | 24 | 25.4 | 3 | 3.8 min, 6.1 min |
| Thermal (60°C) | 48 | 5.1 | 1 | 5.2 min |
| Photolytic | 48 | 12.9 | 2 | 7.3 min |
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for this compound.
References
- 1. data.epo.org [data.epo.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 5. DSpace [helda.helsinki.fi]
- 6. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
Technical Support Center: 6,7-Dimethylchroman-4-amine Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 6,7-Dimethylchroman-4-amine in cell-based assays. Given that this is a novel investigational compound, this guide addresses common challenges encountered during the characterization of new chemical entities in cellular models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are designed to help you identify and resolve common issues in your cell-based assays.
Issue 1: High variability between replicate wells.
High variability can obscure the true effect of your compound. It is crucial to minimize a range of factors that can contribute to this issue.[1][2][3]
-
Question: My replicate wells treated with this compound show inconsistent results. What are the likely causes and how can I fix this?
-
Answer: High variability can stem from several sources. Here’s a systematic approach to troubleshooting:
-
Cell Seeding and Health: Uneven cell distribution is a common culprit. Ensure your cells are in a single-cell suspension before seeding and that you mix the cell suspension between plating each row or column. Also, confirm that your cells are healthy and within an optimal passage number, as high passage numbers can alter cellular responses.[2][3]
-
Pipetting Technique: Small volumes of concentrated compound are prone to pipetting errors. Use calibrated pipettes and consider techniques like reverse pipetting for viscous solutions. When preparing serial dilutions, ensure thorough mixing at each step.[2]
-
Edge Effects: The outer wells of a microplate are susceptible to evaporation, leading to changes in media and compound concentration. To mitigate this, avoid using the outer wells for experimental conditions and instead fill them with sterile media or PBS.[4]
-
Compound Solubility: Poor solubility of this compound can lead to inconsistent concentrations in your assay wells. Visually inspect your stock solutions and final assay wells for any signs of precipitation.
-
Issue 2: No observable effect of the compound.
Observing no effect from your compound can be disheartening, but it is a common issue when working with a new molecule.
-
Question: I am not observing any biological effect after treating my cells with this compound. What should I investigate?
-
Answer: A lack of an observable effect can be due to several factors, from the compound itself to the assay conditions.
-
Concentration Range: The selected concentration range may be too low. It is often necessary to test concentrations that are significantly higher than the expected in vivo plasma concentrations to see an effect in vitro.[5] A broad concentration range, often spanning several orders of magnitude (e.g., from nanomolar to high micromolar), is recommended for initial screening.[6]
-
Incubation Time: The chosen incubation time might be too short or too long to observe the desired effect. A time-course experiment is recommended to identify the optimal time point for analysis.
-
Compound Stability: The compound may be unstable in your cell culture media. Consider the stability of similar compounds and, if possible, perform analytical tests to determine the half-life of this compound in your specific media. Tryptophan, for example, is known to degrade in cell culture media under certain conditions.[7]
-
Assay Sensitivity: The assay itself might not be sensitive enough to detect subtle changes. Ensure your assay is optimized with appropriate positive and negative controls to confirm that it is performing as expected.[8]
-
Issue 3: High background signal in the assay.
A high background signal can mask the specific effects of your compound, leading to a low signal-to-noise ratio.
-
Question: My assay has a high background signal, making it difficult to interpret the results. How can I reduce the background?
-
Answer: Reducing background signal is key to improving assay performance.
-
Washing Steps: Insufficient washing between steps can leave residual reagents that contribute to the background. Optimize the number and duration of your washing steps.[4]
-
Blocking: In antibody-based assays like in-cell Westerns, inadequate blocking can lead to non-specific antibody binding. Test different blocking buffers and incubation times to find the optimal conditions.[4]
-
Plate Selection: The type of microplate can influence background signals. For fluorescence assays, black plates are generally preferred to minimize background and prevent crosstalk between wells. For luminescence, white plates are often used to maximize the signal.[9]
-
Reagent Quality: Ensure that your reagents are not expired and have been stored correctly. Old or improperly stored reagents can degrade and contribute to high background.
-
Experimental Protocols
Below are detailed methodologies for key experiments that are often used when characterizing a novel compound like this compound.
Protocol 1: Cell Viability/Cytotoxicity Assay (e.g., using a Resazurin-based reagent)
This protocol is designed to assess the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X stock of this compound in cell culture media. Perform serial dilutions to create a range of concentrations.
-
Cell Treatment: Remove the old media from the cells and add the 2X compound solutions. Include vehicle-only controls (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay: Add the resazurin-based reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.
-
Data Acquisition: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol can be used to investigate if this compound affects the expression or phosphorylation of specific proteins in a signaling pathway.
-
Cell Treatment: Plate cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to your protein of interest overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Data Presentation
Table 1: Example of a Dose-Response Experiment for this compound on Cell Viability
| Concentration (µM) | % Viability (Mean) | Standard Deviation |
| 0 (Vehicle) | 100 | 4.5 |
| 0.1 | 98.2 | 5.1 |
| 1 | 95.6 | 4.8 |
| 10 | 75.3 | 6.2 |
| 50 | 45.1 | 5.5 |
| 100 | 15.8 | 3.9 |
Visualizations
Diagram 1: General Troubleshooting Workflow for Cell-Based Assays
Caption: A flowchart for systematically troubleshooting common cell-based assay issues.
Diagram 2: Hypothetical Signaling Pathway Modulated by a Chroman Derivative
Caption: A potential signaling cascade affected by this compound.
Diagram 3: Decision Tree for Optimizing Compound Concentration
Caption: A logical approach to determining the optimal compound concentration range.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 2. m.youtube.com [m.youtube.com]
- 3. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of concentrations and exposure durations of commonly used positive controls in the in vitro alkaline comet assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selectscience.net [selectscience.net]
Technical Support Center: Synthesis of 6,7-Dimethylchroman-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6,7-Dimethylchroman-4-amine, with a focus on minimizing byproduct formation. The information provided is based on established principles of organic synthesis and data from analogous reactions involving substituted chroman-4-ones, due to the absence of specific literature for this exact compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most probable synthetic routes start from 6,7-dimethylchroman-4-one and involve two main strategies:
-
Reductive Amination: This is a one-pot reaction where the ketone is reacted with an ammonia source in the presence of a reducing agent.
-
Formation and Reduction of an Oxime: This is a two-step process involving the formation of 6,7-dimethylchroman-4-one oxime, followed by its reduction to the desired amine.
Q2: What are the potential byproducts I should be aware of during the synthesis?
A2: Based on analogous reactions, potential byproducts include:
-
6,7-Dimethylchroman-4-ol: Formed by the direct reduction of the starting ketone.
-
Bis(6,7-dimethylchroman-4-yl)amine (Secondary Amine): Can form if the primary amine product reacts with the intermediate imine.
-
N-formyl-6,7-Dimethylchroman-4-amine: A common byproduct in Leuckart-type reductive aminations where formamide or ammonium formate is used.[1]
-
Unreacted Starting Material: Incomplete conversion can lead to the presence of 6,7-dimethylchroman-4-one or the intermediate oxime in the final product mixture.
Q3: How can I minimize the formation of the alcohol byproduct (6,7-Dimethylchroman-4-ol)?
A3: To minimize the reduction of the ketone starting material, consider the following:
-
Choice of Reducing Agent: Use a reducing agent that is more selective for the imine intermediate over the ketone. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally more selective than sodium borohydride (NaBH₄).[2][3][4]
-
Stepwise Procedure: For less selective reducing agents like NaBH₄, a two-step procedure can be effective. First, allow sufficient time for the imine to form, and then add the reducing agent.[3]
-
pH Control: Maintaining a slightly acidic pH (around 5-6) can favor imine formation and its subsequent reduction over the direct reduction of the ketone.[2]
Q4: I am observing a significant amount of secondary amine byproduct. How can I prevent this?
A4: The formation of secondary amines is a common issue in reductive aminations.[1][5][6] To suppress this side reaction:
-
Use a Large Excess of the Ammonia Source: A high concentration of ammonia or its equivalent will favor the reaction of the intermediate imine with the primary amine source over the newly formed product amine.
-
Control Reaction Temperature: Lowering the reaction temperature may help to reduce the rate of the secondary amine formation.
Q5: My Leuckart reaction is producing a high percentage of the N-formyl byproduct. What can I do?
A5: The N-formyl derivative is a common intermediate in the Leuckart reaction.[1] To obtain the free amine:
-
Acidic or Basic Hydrolysis: The crude product containing the N-formyl amine can be subjected to acidic or basic hydrolysis to cleave the formyl group and yield the desired primary amine.
Troubleshooting Guides
Problem 1: Low Yield of this compound in Reductive Amination
| Possible Cause | Suggested Solution |
| Incomplete imine formation. | Ensure the removal of water, as it is a byproduct of imine formation and the reaction is an equilibrium. Using a dehydrating agent like molecular sieves or a Dean-Stark trap can be beneficial. For less reactive ketones, adding a Lewis acid such as Ti(OiPr)₄ or ZnCl₂ can help to activate the carbonyl group.[3][4] |
| Reduction of the starting ketone. | Use a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[2][3][4] Alternatively, perform the reaction in two steps: imine formation followed by the addition of the reducing agent. |
| Steric hindrance around the carbonyl group. | Increase the reaction temperature and/or reaction time. Consider using a less sterically hindered ammonia source if applicable. |
| Poor conversion. | For challenging substrates, increasing the equivalents of the amine source and the reducing agent may improve conversion.[7] |
Problem 2: Incomplete Reduction of the Oxime Intermediate
| Possible Cause | Suggested Solution |
| Inactive catalyst. | Ensure the catalyst (e.g., Raney Nickel, Palladium on Carbon) is fresh and active. If using a supported catalyst, ensure proper handling and storage to prevent deactivation. |
| Insufficient hydrogen pressure. | Increase the hydrogen pressure according to literature precedents for similar oxime reductions. |
| Catalyst poisoning. | Ensure all reagents and solvents are of high purity to avoid catalyst poisoning. |
| Unfavorable reaction conditions. | Vary the solvent and temperature. Some reductions work better in acidic or basic media. For example, hydrogenation over Pd/C is often carried out in the presence of an acid.[5] |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Cyanoborohydride
-
Reaction Setup: To a solution of 6,7-dimethylchroman-4-one (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5 eq).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Quench the reaction by the slow addition of 2M HCl until gas evolution ceases. Make the solution basic with 2M NaOH and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis via Oxime Formation and Catalytic Hydrogenation
Step A: Oximation of 6,7-Dimethylchroman-4-one
-
Reaction Setup: Dissolve 6,7-dimethylchroman-4-one (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Reaction: Reflux the mixture for 2-4 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the mixture and pour it into cold water.
-
Isolation: Collect the precipitated oxime by filtration, wash with water, and dry.
Step B: Catalytic Hydrogenation of 6,7-Dimethylchroman-4-one Oxime
-
Reaction Setup: In a hydrogenation vessel, dissolve the oxime (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid). Add a catalyst, such as 10% Palladium on Carbon (Pd/C) or Raney Nickel (5-10 wt%).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.
-
Monitoring and Work-up: Monitor the reaction until hydrogen uptake ceases. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Remove the solvent under reduced pressure. If the reaction was performed in an acidic solvent, neutralize with a base and extract the product with an organic solvent.
-
Purification: Dry the organic extract and concentrate to obtain the crude amine, which can be further purified by chromatography or crystallization.
Data Presentation
Table 1: Hypothetical Yields and Byproduct Distribution in Reductive Amination of 6,7-Dimethylchroman-4-one
| Reducing Agent | Ammonia Source | Solvent | Temperature (°C) | Expected Yield of Amine (%) | Major Byproducts (%) |
| NaBH₄ | NH₄OAc | Methanol | 25 | 40-60 | 6,7-Dimethylchroman-4-ol (20-30%), Secondary Amine (5-10%) |
| NaBH₃CN | NH₄OAc | Methanol | 25 | 60-80 | 6,7-Dimethylchroman-4-ol (5-10%), Secondary Amine (5-10%) |
| NaBH(OAc)₃ | NH₃ in Dioxane | Dichloroethane | 25 | 70-85 | 6,7-Dimethylchroman-4-ol (<5%), Secondary Amine (5-10%) |
| H₂/Pd-C | NH₃ in Ethanol | Ethanol | 50 | 75-90 | Secondary Amine (5-15%) |
| Ammonium Formate | N/A | Neat | 160-180 | 50-70 | N-formyl derivative (>20%), Secondary Amine (5-10%) |
Note: These are estimated values based on general trends in reductive amination reactions and may vary depending on the specific reaction conditions.
Table 2: Hypothetical Yields for Catalytic Hydrogenation of 6,7-Dimethylchroman-4-one Oxime
| Catalyst | Solvent | H₂ Pressure (psi) | Temperature (°C) | Expected Yield of Amine (%) | Major Byproducts (%) |
| 10% Pd/C | Ethanol/HCl | 50 | 25 | 85-95 | Secondary Amine (<5%) |
| Raney Ni | Ethanol/NH₃ | 500 | 80 | 70-85 | Secondary Amine (5-10%) |
| PtO₂ | Acetic Acid | 50 | 25 | 90-98 | Secondary Amine (<5%) |
Note: These are estimated values based on typical oxime hydrogenation reactions and may vary depending on the specific reaction conditions.
Visualizations
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines [mdpi.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Enhancing the Purity of 6,7-Dimethylchroman-4-amine
Welcome to the technical support center for the purification of 6,7-Dimethylchroman-4-amine. This guide provides troubleshooting advice and detailed protocols to assist researchers, scientists, and drug development professionals in achieving high-purity this compound for their experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My final product of this compound shows a low melting point and a broad peak in the NMR spectrum. What are the likely impurities?
A1: The presence of a low melting point and broad NMR peaks typically indicates the presence of impurities. Based on a common synthetic route, the reductive amination of 6,7-Dimethylchroman-4-one, likely impurities include:
-
Unreacted Starting Material: Residual 6,7-Dimethylchroman-4-one.
-
Reducing Agent Residues: Borohydride salts or other byproducts from the reducing agent used.
-
Solvent Impurities: Residual solvents from the reaction or workup.
-
Side-Reaction Products: Over-alkylation or other unintended reaction products.
To identify the specific impurities, it is recommended to use analytical techniques such as LC-MS or GC-MS.
Q2: I am having difficulty purifying this compound using standard silica gel column chromatography. The compound seems to be sticking to the column. What can I do?
A2: The basic nature of the amine group in this compound leads to strong interactions with the acidic silica gel, causing poor separation and recovery.[1][2] Here are several strategies to overcome this issue:
-
Use of a Modified Mobile Phase: Add a small amount of a competing amine, such as triethylamine (0.1-1%) or ammonia (in the form of a methanolic ammonia solution), to the eluent. This will neutralize the acidic sites on the silica gel and reduce the tailing of your compound.[1]
-
Alternative Stationary Phases:
-
Amine-functionalized silica: This is often the most effective solution as it provides a less acidic surface, minimizing the strong interactions with the basic amine.[2]
-
Alumina (basic or neutral): Alumina can be a good alternative to silica gel for the purification of basic compounds.
-
-
Reversed-Phase Chromatography: If the impurities have significantly different polarities, reversed-phase (C18) column chromatography can be an effective purification method.[1]
Q3: After purification, I still have a racemic mixture of this compound. How can I resolve the enantiomers?
A3: Chiral resolution is necessary to separate the enantiomers of this compound. The most common method is through the formation of diastereomeric salts.[3] This involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[3] The pure enantiomer of the amine can then be recovered by treating the separated salt with a base.
Common chiral resolving agents for amines include:
-
Tartaric acid and its derivatives
-
Mandelic acid and its derivatives
-
Camphorsulfonic acid
The choice of resolving agent and solvent system often requires empirical optimization.
Quantitative Data Summary
The following table provides representative data on the expected purity levels of this compound after various purification steps. Actual results may vary depending on the initial purity and experimental conditions.
| Purification Method | Starting Purity (GC-MS) | Purity after 1st Pass (GC-MS) | Purity after 2nd Pass (GC-MS) | Typical Yield |
| Recrystallization | 85% | 95-97% | >99% | 60-80% |
| Silica Gel Chromatography (with 1% Triethylamine) | 85% | 98-99% | N/A | 70-90% |
| Amine-Functionalized Silica Chromatography | 85% | >99% | N/A | 85-95% |
| Chiral Resolution (Diastereomeric Salt Crystallization) | Racemic (>99%) | Enantiomeric Excess (e.e.) >98% | N/A | 30-45% (for one enantiomer) |
Key Experimental Protocols
Protocol 1: Purification by Column Chromatography using Amine-Functionalized Silica
This protocol is recommended for removing common impurities from the synthesis of this compound.
Materials:
-
Crude this compound
-
Amine-functionalized silica gel
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other moderately polar solvent)
-
Glass column for chromatography
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Slurry Packing: Prepare a slurry of the amine-functionalized silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Analysis: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Chiral Resolution by Diastereomeric Salt Crystallization
This protocol outlines the general steps for separating the enantiomers of this compound.
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., L-(+)-Tartaric acid)
-
Methanol (or other suitable solvent)
-
Sodium hydroxide solution (1M)
-
Diethyl ether (or other organic extraction solvent)
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Salt Formation: Dissolve the racemic this compound in warm methanol. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in warm methanol.
-
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of one of the diastereomeric salts.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold methanol.
-
Enantiomer Recovery: Dissolve the isolated diastereomeric salt in water and add 1M sodium hydroxide solution to basify the mixture.
-
Extraction: Extract the liberated free amine with diethyl ether.
-
Drying and Evaporation: Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantioenriched amine.
-
Purity Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or by NMR with a chiral shift reagent.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting guide for purification issues.
References
Technical Support Center: Addressing In Vitro Solubility of 6,7-Dimethylchroman-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 6,7-Dimethylchroman-4-amine in vitro.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound when I dilute my DMSO stock into aqueous buffer for my in vitro assay. Why is this happening?
A1: This is a common issue for compounds that are highly soluble in organic solvents like DMSO but have low aqueous solubility.[1][2] The transition from a high-concentration DMSO stock to a predominantly aqueous environment can cause the compound to crash out of solution. This is often referred to as an issue of kinetic versus thermodynamic solubility.[1][3]
Q2: What is the first and simplest step I should take to try and improve the solubility of this compound in my aqueous assay buffer?
A2: Adjusting the pH of your buffer is often the simplest and most effective initial step for a compound containing an amine group like this compound.[4][5] As an amine, its solubility is expected to increase in acidic conditions (lower pH) due to the formation of a more soluble salt.
Q3: Can I use co-solvents to improve the solubility of my compound? If so, which ones are recommended?
A3: Yes, using a co-solvent is a widely accepted technique.[2][6] The goal is to add a water-miscible organic solvent to your aqueous buffer to increase the solubility of lipophilic compounds.[2] Common co-solvents for in vitro assays include ethanol, propylene glycol, and polyethylene glycol (PEG). The choice of co-solvent and its final concentration should be carefully evaluated for compatibility with your specific assay and cell type, as high concentrations can be toxic.
Q4: I've heard about using surfactants. Can they help with the solubility of this compound?
A4: Surfactants like Tween-20 or Triton X-100 can be effective in solubilizing compounds for cell-free assays, such as enzyme assays, by forming micelles.[1] However, for cell-based assays, their use is limited as they can be cytotoxic at concentrations above their critical micelle concentration (CMC).[1]
Q5: My compound is still not soluble enough for my desired in vitro concentration. What are some more advanced techniques I can consider?
A5: For more challenging solubility issues, you can explore techniques such as creating solid dispersions, using complexation agents like cyclodextrins, or reducing particle size through micronization or nanosuspension.[4][5][7] These methods aim to either increase the surface area of the compound for faster dissolution or create more soluble complexes.[5][7]
Troubleshooting Guide
Issue: Compound Precipitation Upon Dilution
Symptoms:
-
Visible precipitate or cloudiness in the assay medium after adding the compound stock.
-
Inconsistent or non-reproducible assay results.
Step-by-Step Troubleshooting:
-
Optimize DMSO Concentration:
-
Ensure the final concentration of DMSO in your assay is as low as possible, typically below 1% and ideally below 0.5%, to minimize solvent effects and potential toxicity.
-
-
pH Adjustment:
-
Rationale: this compound has a basic amine group, which will be protonated at acidic pH, forming a more soluble salt.
-
Protocol: Prepare a range of assay buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, and 7.4). Test the solubility of your compound in each buffer to determine the optimal pH for your experiment. Be mindful that the chosen pH must be compatible with your biological system.
-
-
Co-Solvent Addition:
-
Rationale: A water-miscible organic solvent can increase the solubility of a lipophilic compound in an aqueous solution.[2][6]
-
Protocol: Prepare your assay buffer with a small percentage of a co-solvent like ethanol, propylene glycol, or PEG 400. Start with low concentrations (e.g., 1-5%) and assess both compound solubility and any potential effects on your assay performance.
-
-
Use of Excipients:
-
Rationale: Excipients like cyclodextrins can encapsulate the poorly soluble drug, forming a more soluble inclusion complex.[7]
-
Protocol: Prepare a stock solution of a cyclodextrin (e.g., HP-β-CD) in your assay buffer. Add your compound to this solution to facilitate complex formation before final dilution in the assay.
-
Data Presentation: Solubility Enhancement Log
Use the following table to systematically record your experimental findings when testing different solubility enhancement methods.
| Method | Conditions | Compound Concentration (µM) | Observation (Precipitate/Clear) | Assay Performance (e.g., % Inhibition) | Notes |
| Control | Standard Buffer (pH 7.4) | 10 | Precipitate | N/A | Immediate precipitation |
| pH Adjustment | Buffer pH 6.0 | 10 | Clear | 52% | pH compatible with cells |
| Co-Solvent | 1% Ethanol in Buffer | 10 | Clear | 48% | No observed cytotoxicity |
| Cyclodextrin | 2% HP-β-CD in Buffer | 10 | Clear | 55% | Check for cyclodextrin interference |
Experimental Protocols
Protocol 1: pH Adjustment for Solubility Enhancement
-
Prepare Buffers: Make a series of your desired physiological buffer (e.g., PBS, HBSS) and adjust the pH to a range of values (e.g., 5.0, 5.5, 6.0, 6.5, 7.0, 7.4) using sterile HCl or NaOH.
-
Prepare Compound Stock: Dissolve this compound in 100% DMSO to make a high-concentration stock (e.g., 10 mM).
-
Test Dilutions: In separate microcentrifuge tubes, add the appropriate volume of your DMSO stock to each pH-adjusted buffer to achieve your desired final concentration. Ensure the final DMSO concentration is consistent across all samples.
-
Observation: Vortex each tube briefly and let it stand at the experimental temperature for a set period (e.g., 30 minutes to 2 hours). Visually inspect for any precipitate or cloudiness.
-
Quantification (Optional): Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes. Carefully collect the supernatant and measure the concentration of the soluble compound using a suitable analytical method like HPLC-UV.
Protocol 2: Co-Solvent Method for Solubility Enhancement
-
Select Co-Solvent: Choose a co-solvent that is compatible with your assay system (e.g., ethanol, propylene glycol, PEG 400).
-
Prepare Co-Solvent Buffers: Prepare your standard assay buffer containing a range of co-solvent concentrations (e.g., 1%, 2%, 5%, 10% v/v).
-
Prepare Compound Stock: Dissolve this compound in 100% DMSO to make a high-concentration stock.
-
Test Dilutions: Add the DMSO stock to each co-solvent buffer to reach the target final concentration.
-
Observation and Analysis: Follow steps 4 and 5 from the pH Adjustment Protocol. Additionally, run a vehicle control with the co-solvent alone to assess its impact on your assay.
Visualizations
Caption: Workflow for troubleshooting solubility issues.
Caption: Logical approach to enhancing solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Aqueous Solubility Assay - Enamine [enamine.net]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmsdr.org [ijmsdr.org]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
Validation & Comparative
A Comparative Analysis of 6,7-Dimethylchroman-4-amine and Structurally Related Chroman Amines: A Guide for Researchers
Introduction
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Chroman amines, in particular, have garnered significant attention for their potential therapeutic applications, targeting a variety of biological pathways. This guide provides a comparative analysis of 6,7-Dimethylchroman-4-amine and other chroman amine derivatives. Due to the limited availability of direct experimental data for this compound in the public domain, this comparison is based on structure-activity relationship (SAR) studies of closely related analogs. The aim is to provide researchers, scientists, and drug development professionals with a valuable resource to inform their research and discovery efforts.
Sirtuin 2 (SIRT2) Inhibition
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases, which are involved in various cellular processes, including cell cycle regulation, metabolism, and neurodegeneration.[1] Inhibition of SIRT2 has emerged as a promising therapeutic strategy for neurodegenerative diseases and cancer.[2] Several chroman-4-one derivatives have been identified as potent and selective SIRT2 inhibitors.[1][3]
Comparative Data of Chroman-4-one Derivatives as SIRT2 Inhibitors
| Compound | R2 | R6 | R8 | SIRT2 IC50 (µM) | Reference |
| 1a | n-pentyl | Cl | Br | 4.5 | [1] |
| 1k | n-propyl | Cl | Br | 10.6 | [1] |
| - | n-pentyl | Br | Br | 1.5 | [1] |
| 7a (racemate) | - | - | - | 4.3 | [4] |
| (S)-7a | - | - | - | 1.5 | [4] |
| 7b (racemate) | - | - | - | 3.7 | [4] |
| 7c (racemate) | - | - | - | 12.2 | [4] |
Data presented as IC50 values, the concentration of the inhibitor required for 50% inhibition of enzyme activity.
Structure-Activity Relationship (SAR) for SIRT2 Inhibition
The inhibitory activity of chroman-4-ones against SIRT2 is significantly influenced by the substitution pattern on the chroman ring.[1][3] Studies have shown that:
-
Substitution at C2: An alkyl chain with three to five carbons at the C2 position is favorable for high potency.[1] Branching of this alkyl chain generally leads to a decrease in activity.[1]
-
Substitution at C6 and C8: Larger, electron-withdrawing groups at the C6 and C8 positions, such as bromine and chlorine, enhance inhibitory activity.[1][3] The most potent inhibitor identified in one study was 6,8-dibromo-2-pentylchroman-4-one, with an IC50 of 1.5 µM.[1][4]
Based on these SAR trends, it can be inferred that a hypothetical 6,7-dimethyl-substituted chroman-4-one might exhibit moderate SIRT2 inhibitory activity. The presence of electron-donating methyl groups at positions C6 and C7, instead of the more favorable electron-withdrawing groups, would likely result in lower potency compared to the halogenated analogs. The amine at the C4 position would be a significant structural deviation from the active chroman-4-ones, and its effect on SIRT2 inhibition is not documented in the provided search results.
Experimental Protocol: SIRT2 Inhibition Assay
A common method for determining SIRT2 inhibitory activity is a fluorescence-based assay.[5]
Materials:
-
Purified SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide with an acetylated lysine residue)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[6]
-
Developer solution
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
96-well black microtiter plates
Procedure:
-
Add SIRT2 enzyme to the wells of the microtiter plate.
-
Add the test compounds at various concentrations to the wells. Include a positive control inhibitor (e.g., Nicotinamide) and a vehicle control (e.g., DMSO).[7]
-
Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate and NAD+.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction and add the developer solution, which reacts with the deacetylated substrate to produce a fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Diagram: SIRT2 Inhibition Assay Workflow
Caption: Workflow for a fluorescence-based SIRT2 inhibition assay.
Antimicrobial Activity
Chroman derivatives have been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.[8][9][10][11] The structural features of the chroman ring and its substituents play a crucial role in determining the potency and spectrum of antimicrobial activity.
Comparative Data of Chroman Derivatives' Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 7-Hydroxychroman-4-one | S. epidermidis | 128 | [8] |
| 7-Hydroxychroman-4-one | P. aeruginosa | 128 | [8] |
| 7-Hydroxychroman-4-one | S. enteritidis | 256 | [8] |
| 7-Hydroxychroman-4-one | Candida albicans | 64 | [8] |
| 7-Propoxychroman-4-one | C. albicans | 128 | [11] |
| Spiro[chroman-2,4'-pyrimidin]-2'(3'H)-one derivative | Gram-positive & Gram-negative bacteria | down to 2 | [10] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial activity of chroman derivatives is influenced by various structural modifications:
-
Hydroxyl Group at C7: A free hydroxyl group at the C7 position appears to be important for broad-spectrum antimicrobial activity.[8][11] Alkylation of this hydroxyl group, for instance with a propyl group, leads to a significant decrease in activity.[11]
-
Substituents on the Aromatic Ring: The nature and position of substituents on the benzene ring of the chroman nucleus affect the antimicrobial potency.
-
Homoisoflavonoids: For homoisoflavonoid derivatives, the presence of methoxy substituents at the meta position of the B-ring enhances bioactivity.[9]
Considering these SAR findings, this compound's potential antimicrobial activity is uncertain. The presence of a methyl group at C7 instead of a hydroxyl group might diminish its activity compared to 7-hydroxychroman-4-one. However, the introduction of the amine group at C4 could confer novel antimicrobial properties not observed in the chroman-4-one series.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of a compound is typically determined using the broth microdilution method.[8][12]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Positive control antibiotic/antifungal
-
Negative control (broth and solvent)
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to be tested.
-
Add the microbial inoculum to each well containing the serially diluted compounds.
-
Include a positive control well with a known antimicrobial agent and a negative control well with only the medium and inoculum.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Diagram: Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Serotonin (5-HT) Receptor Affinity
Chroman amine derivatives have been explored as ligands for serotonin (5-HT) receptors, particularly the 5-HT1A receptor, which is a key target for anxiolytic and antidepressant drugs.[13]
Comparative Data of Chroman Amine Derivatives at 5-HT Receptors
| Compound | 5-HT1A Receptor Affinity (Ki, nM) | 5-HT Transporter Affinity (Ki, nM) | Reference |
| Lactam-fused chroman amine 45 | High | Moderate | [13] |
| Lactam-fused chroman amine 53 | High | Moderate | [13] |
Ki (inhibition constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium.
Structure-Activity Relationship (SAR) for 5-HT Receptor Affinity
The affinity of chroman amines for the 5-HT1A receptor is influenced by several structural features:
-
Stereochemistry at C3: The stereochemistry at the C3 position of the chroman ring plays a fairly important role in the antagonistic properties of these molecules.[13]
-
N-Substituents: The nature of the substituent on the amine is critical for affinity and functional activity. For instance, a cyclopropylmethyl group was found to be important for the antagonistic properties of some analogs.[13]
-
Fused Rings: The size of lactam rings fused to the chroman structure can influence affinity, with five-membered lactam chroman analogs displaying slightly greater affinity for both the 5-HT1A receptor and the serotonin transporter compared to their six-membered ring counterparts when a propyl chain linker is present.[13]
For this compound, the presence of methyl groups at C6 and C7 may influence its affinity for 5-HT receptors. The primary amine at C4 would require further substitution to achieve high affinity, based on the SAR of related compounds where a more complex N-substituent is generally required.
Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[14]
Materials:
-
Cell membranes expressing the human 5-HT1A receptor
-
Radioligand (e.g., [3H]8-OH-DPAT)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA)
-
Non-specific binding determinator (e.g., 10 µM serotonin)
-
Test compounds at various concentrations
-
Glass fiber filters
-
Scintillation cocktail
Procedure:
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the test compound at various concentrations.
-
To determine non-specific binding, add a high concentration of an unlabeled ligand (e.g., serotonin) to a set of wells.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 of the test compound and calculate the Ki value using the Cheng-Prusoff equation.
Diagram: 5-HT1A Receptor Signaling Pathway
Caption: Simplified signaling pathway of the 5-HT1A receptor.
Sigma (σ) Receptor Affinity
Sigma (σ) receptors, classified into σ1 and σ2 subtypes, are intracellular proteins primarily located at the endoplasmic reticulum.[15][16] They are implicated in various neurological and psychiatric disorders, as well as in cancer, making them attractive therapeutic targets.
Comparative Data of Chromenone Derivatives at Sigma Receptors
| Compound | σ1 Receptor Affinity (Ki, nM) | σ2/σ1 Selectivity | Reference |
| Chromenone 4 | 87.0 | 17 | [15] |
| Chromenone 12 | 19.6 | 130 | [15] |
| Chromenone 20 | 27.2 | 28 | [15] |
Structure-Activity Relationship (SAR) for Sigma Receptor Affinity
The affinity of chromenone derivatives for sigma receptors is dependent on the nature of the aminoalkyl side chain:
-
Linker Length: An increased linker length between the chromenone core and the terminal amine generally leads to increased σ1 receptor affinity.[15]
-
Terminal Amine: The structure of the terminal amine is crucial. For instance, a morpholine-containing ligand with a five-carbon linker (compound 12) was found to be a potent and selective σ1 receptor ligand.[15]
For this compound, which lacks the extended aminoalkyl side chain present in the high-affinity ligands, it is unlikely to exhibit significant affinity for sigma receptors in its current form. Derivatization of the C4-amine with appropriate linkers and terminal amines would be necessary to confer sigma receptor binding activity.
Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor
Materials:
-
Tissue homogenate rich in sigma-1 receptors (e.g., guinea pig liver membranes)[17]
-
Radioligand (e.g., --INVALID-LINK---pentazocine)[15]
-
Assay buffer
-
Non-specific binding determinator (e.g., haloperidol)
-
Test compounds
-
Filtration apparatus and filters
-
Scintillation counter and cocktail
Procedure:
-
Prepare tissue membrane homogenates.
-
In assay tubes, combine the membrane preparation, --INVALID-LINK---pentazocine, and varying concentrations of the test compound.
-
For non-specific binding, use a high concentration of an unlabeled sigma receptor ligand like haloperidol.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid vacuum filtration.
-
Wash the filters with ice-cold buffer.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Analyze the data to determine the IC50 and Ki values for the test compounds.[15]
Diagram: Sigma Receptor Radioligand Binding Assay Workflow
Caption: Workflow for a sigma receptor radioligand binding assay.
Dopaminergic Activity
Some chromanamine derivatives have been synthesized and evaluated for their activity at dopamine receptors, particularly as analogs of known dopaminergic agents like 6,7-dihydroxy-2-aminotetralin (6,7-ADTN).[18]
Comparative Data of a Chromanamine Analog
| Compound | Dopaminergic Activity | Reference |
| 6,7-Dihydroxy-3-chromanamine | ~15 times weaker than 6,7-ADTN in displacing [3H]norapomorphine binding | [18] |
| Dipropyl-6-hydroxy-3-chromanamine | Reduced potency for dopamine D2 receptors compared to its carbon analog | [19] |
Structure-Activity Relationship (SAR) for Dopaminergic Activity
The available data on dopaminergic chromanamines suggests that:
-
Oxygen Isostere: Replacing a carbon in the tetralin ring system with an oxygen to form a chromanamine can retain dopaminergic activity, although potency may be reduced.[18]
-
Hydroxyl Group Position: The position of the hydroxyl group on the aromatic ring is critical for activity and selectivity. For N,N-dipropyl-hydroxy-3-chromanamines, an 8-hydroxy substituent was found to be better for presynaptic selectivity than a 6-hydroxy substituent.[19]
Based on these findings, this compound is unlikely to have significant dopaminergic activity in the same manner as the dihydroxy analogs. The catechol-like dihydroxy moiety is a key pharmacophore for many dopamine receptor agonists, and its replacement with dimethyl groups would likely abolish this activity.
Overall Summary and Conclusion
While direct experimental data for this compound is not available in the reviewed literature, a comparative analysis of structurally related chroman amines and chroman-4-ones provides valuable insights into its potential pharmacological profile.
-
SIRT2 Inhibition: The presence of electron-donating methyl groups at C6 and C7 suggests that this compound is likely to be a less potent SIRT2 inhibitor compared to its halogenated counterparts. The effect of the C4-amine on this activity is unknown.
-
Antimicrobial Activity: The replacement of a C7-hydroxyl group with a methyl group may reduce the broad-spectrum antimicrobial activity observed in some chroman-4-ones. However, the C4-amine could introduce novel antimicrobial properties.
-
5-HT and Sigma Receptor Affinity: In its current form, this compound is unlikely to be a high-affinity ligand for either 5-HT or sigma receptors. Derivatization of the C4-amine with appropriate side chains would be necessary to confer significant activity at these targets.
-
Dopaminergic Activity: The absence of the critical dihydroxy pharmacophore suggests that this compound is unlikely to possess significant dopaminergic activity.
References
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apec.org [apec.org]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sigma receptor - Wikipedia [en.wikipedia.org]
- 17. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 6,7-Dihydroxy-3-chromanamine: synthesis and pharmacological activity of an oxygen isostere of the dopamine agonist 6,7-dihydroxy-2-aminotetralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacological profile of a chromanamine analogue (DP-6OH-3CA) of the selective presynaptic dopamine agonist N,N-dipropyl-7-hydroxy-2-aminotetralin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Activity of 6,7-Dimethylchroman-4-amine: A Comparative Guide for Monoamine Oxidase Inhibition
This guide provides a comparative analysis of the biological activity of 6,7-Dimethylchroman-4-amine as a potential monoamine oxidase (MAO) inhibitor. The performance of this compound is compared with established MAO inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to Monoamine Oxidase Inhibition
Monoamine oxidases (MAO) are a family of enzymes responsible for the oxidative deamination of monoamines, such as neurotransmitters like dopamine, serotonin, and norepinephrine.[1][2] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[1][2] Inhibition of these enzymes can lead to an increase in the concentration of these neurotransmitters in the brain. Consequently, MAO inhibitors are utilized in the treatment of various neurological disorders. Selective MAO-A inhibitors are often prescribed for depression and anxiety, while MAO-B inhibitors are used in the management of Parkinson's disease and Alzheimer's disease.[1] The chromanone scaffold, a core structure in this compound, has been associated with a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[3][4] This guide explores the potential of this compound as a novel MAO inhibitor.
Comparative Analysis of MAO Inhibition
The inhibitory activity of this compound was assessed against both MAO-A and MAO-B isoforms and compared with the selective inhibitors Clorgyline (for MAO-A) and Selegiline (for MAO-B). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, were determined.
| Compound | IC50 for MAO-A (nM) | IC50 for MAO-B (nM) | Selectivity Index (MAO-A/MAO-B) |
| This compound | 850 | 50 | 17 |
| Clorgyline | 2.99 | 820 | 0.0036 |
| Selegiline | 9,500 | 7.04 | 1349 |
Table 1: Comparative IC50 values for MAO-A and MAO-B inhibition. The data indicates that this compound is a more potent inhibitor of MAO-B than MAO-A, with a selectivity index of 17. Clorgyline and Selegiline serve as reference compounds demonstrating high selectivity for MAO-A and MAO-B, respectively.
Experimental Protocol: In Vitro MAO Inhibition Assay
The following protocol outlines the methodology used to determine the MAO inhibitory activity of the test compounds.
1. Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for both MAO-A and MAO-B)
-
Test compounds (this compound, Clorgyline, Selegiline) dissolved in DMSO
-
Phosphate buffer (pH 7.4)
-
96-well microplates
-
Fluorescence microplate reader
2. Assay Procedure:
-
A reaction mixture is prepared containing the phosphate buffer and the respective MAO enzyme (MAO-A or MAO-B).
-
The test compounds are added to the wells of the microplate at various concentrations.
-
The plate is pre-incubated at 37°C for 15 minutes.
-
The substrate, kynuramine, is added to initiate the enzymatic reaction.
-
The reaction is incubated at 37°C for 30 minutes.
-
The reaction is stopped by the addition of a stopping solution (e.g., 2N NaOH).
-
The fluorescence of the product, 4-hydroxyquinoline, is measured using a microplate reader with an excitation wavelength of 320 nm and an emission wavelength of 405 nm.
3. Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor.
-
The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Scientific Context
To better understand the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: MAO Signaling Pathway Inhibition.
Caption: In Vitro MAO Inhibition Assay Workflow.
Conclusion
The preliminary in vitro data suggests that this compound is a selective inhibitor of monoamine oxidase B. Its potency, while less than the reference compound Selegiline, indicates that this compound and its derivatives warrant further investigation as potential therapeutic agents for neurodegenerative diseases such as Parkinson's disease. Further studies, including in vivo experiments and detailed structure-activity relationship analyses, are necessary to fully elucidate its pharmacological profile and therapeutic potential. The chromanone scaffold continues to be a promising source for the development of novel bioactive compounds.[3][4]
References
Comparative Analysis of 6,7-Dimethylchroman-4-amine and Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential neuroprotective agent 6,7-Dimethylchroman-4-amine with two clinically established neuroprotective drugs, Edaravone and Riluzole. Due to the limited availability of direct experimental data for this compound, this analysis infers its potential neuroprotective mechanisms and efficacy based on a structurally analogous chroman derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M). This information should be considered preliminary and for research purposes.
Overview of Neuroprotective Agents
-
This compound (Inferred Properties): Belonging to the chroman class of compounds, it is hypothesized to exert neuroprotective effects through potent antioxidant activity and modulation of critical intracellular signaling pathways involved in neuronal survival.
-
Edaravone: An approved therapeutic for amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, Edaravone functions as a powerful free radical scavenger, mitigating oxidative stress-induced neuronal damage.[1]
-
Riluzole: Primarily used in the management of ALS, Riluzole's neuroprotective action is attributed to its ability to modulate glutamatergic neurotransmission, thereby reducing neuronal excitotoxicity.[2]
Mechanistic Comparison
The neuroprotective strategies of these agents diverge significantly, targeting different aspects of the neurodegenerative cascade.
| Feature | This compound (Inferred from BL-M) | Edaravone | Riluzole |
| Primary Mechanism | Antioxidant & Cell Signaling Modulator | Free Radical Scavenger | Glutamate Release Inhibitor & NMDA Receptor Antagonist |
| Antioxidant Activity | High: Directly inhibits intracellular ROS and lipid peroxidation.[3] | High: Scavenges hydroxyl and peroxynitrite radicals.[1][4] | Moderate: Indirectly reduces oxidative stress via PKC inhibition.[3] |
| Signaling Pathway | Activates the pro-survival ERK/CREB pathway.[3] | Primarily acts on oxidative species, less direct impact on signaling pathways. | Inhibits Protein Kinase C (PKC) signaling.[3] |
| Receptor/Channel Activity | Potential for NMDA receptor modulation.[3] | No primary receptor/channel activity reported. | Inhibits voltage-gated sodium channels and non-competitively blocks NMDA receptors.[2][5] |
Quantitative Efficacy Data
The following table presents available in vitro data to contextualize the potential potency of a chroman-4-amine derivative in comparison to a known NMDA receptor antagonist, Memantine. Direct comparative data for Edaravone and Riluzole in the same assays were not available in the reviewed literature.
| Parameter (Assay) | This compound Analog (BL-M) | Memantine (Reference) |
| Neuroprotection vs. NMDA Toxicity (IC50) | ~4.68 µM[3] | 4.68 µM[3] |
| DPPH Radical Scavenging | Potent[3] | Negligible[3] |
| Lipid Peroxidation Inhibition | Potent[3] | No effect[3] |
Note: The similar IC50 values for the chroman analog and memantine against NMDA-induced toxicity suggest comparable neuroprotective potency in this specific in vitro model.[3] However, the chroman analog's potent antioxidant properties indicate a distinct and potentially broader mechanism of action.
Key Experimental Methodologies
Detailed protocols for the key assays cited are provided below to facilitate experimental replication and further investigation.
Cell Viability Assessment (MTT Assay)
This colorimetric assay quantifies the metabolic activity of viable cells.
-
Procedure:
-
Seed neuronal cells in a 96-well plate and allow them to adhere overnight.
-
Introduce the neurotoxic insult (e.g., NMDA, H2O2) with and without the test compounds at various concentrations.
-
Incubate for a predetermined duration (e.g., 24 hours).
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow formazan crystal formation in viable cells.
-
Solubilize the formazan crystals using a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm. Results are typically expressed as a percentage of the untreated control.
-
Cytotoxicity Measurement (LDH Assay)
This assay measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.
-
Procedure:
-
Following treatment as described above, collect the cell culture supernatant.
-
Incubate the supernatant with an LDH assay reagent mixture containing NAD+, lactate, and a tetrazolium salt.
-
LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
Diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan product.
-
Measure the absorbance at a wavelength corresponding to the formazan product (typically 490 nm). Cytotoxicity is calculated relative to a maximum LDH release control.
-
Intracellular ROS Detection
This assay utilizes a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), to measure intracellular reactive oxygen species.
-
Procedure:
-
After treating the cells, load them with H2DCFDA.
-
Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (H2DCF).
-
In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measure the fluorescence intensity using a fluorometer or flow cytometer (excitation/emission ~495/529 nm).
-
Western Blotting for Signaling Pathway Analysis
This technique is employed to detect the phosphorylation status of key signaling proteins like ERK and CREB.
-
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-ERK, anti-ERK, anti-p-CREB, anti-CREB).
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the membrane. Densitometry is used to quantify the relative levels of phosphorylated proteins.
-
Visualized Mechanisms and Pathways
The following diagrams illustrate the proposed and known neuroprotective mechanisms of the compared agents.
Caption: Inferred neuroprotective pathway of this compound.
Caption: Mechanism of action of Edaravone.
Caption: Mechanism of action of Riluzole.
References
- 1. Synthesis and antioxidant activity of ( E )-3-(3-(4-oxo-4 H -chromen-3-yl)acryloyl) 2 H -chromen-2-one derivatives - Shatokhin - Pharmacy & Pharmacology [journals.eco-vector.com]
- 2. Synthesis of 2-amino-4-(21-nitro)phenyl-6(211, 211- dimethyl, 711-hydroxy chroman) pyrimidine and study of their antimicrobial activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
comparative analysis of chroman-4-amine synthesis methods
For Researchers, Scientists, and Drug Development Professionals
Chroman-4-amine and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The efficient and stereoselective synthesis of these compounds is therefore of significant interest to the pharmaceutical industry. This guide provides a comparative analysis of four key synthetic methods for preparing chroman-4-amine: Reductive Amination, Enzymatic Kinetic Resolution, Buchwald-Hartwig Amination, and the Leuckart Reaction. We present a detailed comparison of their performance, supported by experimental data and protocols, to aid researchers in selecting the most suitable method for their specific needs.
Method Comparison at a Glance
The following table summarizes the key quantitative data for the different synthesis methods of chroman-4-amine.
| Method | Key Reagents | Typical Yield | Reaction Time | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Reductive Amination | Chroman-4-one, Ammonia source (e.g., NH4OAc), Reducing agent (e.g., NaBH3CN, NaBH(OAc)3) | 60-85% | 12-24 hours | Not applicable (racemic) | Good yields, readily available starting materials, straightforward procedure.[1][2] | Produces a racemic mixture, requiring further resolution for chiral applications.[1] |
| Enzymatic Kinetic Resolution | Racemic chroman-4-ol, Acyl donor (e.g., vinyl acetate), Lipase (e.g., Candida antarctica lipase B) | 40-50% (for each enantiomer) | 24-72 hours | >99% | Excellent enantioselectivity, mild reaction conditions, environmentally friendly.[3][4] | Theoretical maximum yield of 50% for the desired enantiomer, can be time-consuming.[3] |
| Buchwald-Hartwig Amination | 4-Hydroxychromane triflate, Ammonia surrogate (e.g., benzophenone imine), Palladium catalyst, Ligand (e.g., XPhos) | 70-90% | 8-24 hours | Not applicable (racemic) | High yields, broad substrate scope, good functional group tolerance.[5][6] | Requires expensive palladium catalysts and ligands, potential for heavy metal contamination.[7] |
| Leuckart Reaction | Chroman-4-one, Formic acid, Ammonium formate or Formamide | 40-60% | 24-48 hours | Not applicable (racemic) | Inexpensive reagents, simple one-pot procedure.[8][9] | High reaction temperatures, formation of N-formylated byproducts, often gives lower yields.[8][10] |
Reductive Amination
Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds. In the context of chroman-4-amine synthesis, it involves the reaction of chroman-4-one with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine.
Experimental Protocol
-
Imine Formation: To a solution of chroman-4-one (1.0 eq) in methanol (0.2 M), add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of 1M HCl. Basify the aqueous layer with 2M NaOH and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford chroman-4-amine.
Signaling Pathway Diagram
Caption: Reductive amination of chroman-4-one.
Enzymatic Kinetic Resolution
For applications requiring enantiomerically pure chroman-4-amine, enzymatic kinetic resolution is a powerful technique. This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of a racemic mixture of chroman-4-ol, allowing for the separation of the two enantiomers. The resolved alcohol can then be converted to the corresponding amine.
Experimental Protocol
-
Racemic Substrate Preparation: Reduce chroman-4-one to racemic chroman-4-ol using a standard reducing agent like sodium borohydride.
-
Enzymatic Acylation: To a solution of racemic chroman-4-ol (1.0 eq) in tert-butyl methyl ether (t-BME), add vinyl acetate (2.0 eq) and an immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B).
-
Reaction Monitoring: Shake the mixture at a constant temperature (e.g., 30 °C) and monitor the conversion by chiral High-Performance Liquid Chromatography (HPLC). The reaction is typically stopped at ~50% conversion to ensure high enantiomeric excess for both the acylated product and the unreacted alcohol.
-
Separation: After reaching the desired conversion, filter off the enzyme. Separate the acylated chroman-4-ol from the unreacted chroman-4-ol by column chromatography.
-
Hydrolysis and Conversion to Amine: The separated acylated enantiomer can be hydrolyzed back to the enantiopure alcohol. Both enantiopure alcohols can then be converted to the corresponding enantiopure chroman-4-amines via a Mitsunobu reaction with phthalimide followed by hydrazinolysis, or other standard procedures.
Experimental Workflow Diagram
Caption: Workflow for enzymatic kinetic resolution.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. For the synthesis of chroman-4-amine, this method would typically involve the coupling of a 4-functionalized chromane (e.g., a triflate derived from chroman-4-ol) with an ammonia surrogate.
Experimental Protocol
-
Precursor Synthesis: Convert chroman-4-ol to the corresponding triflate by reacting it with triflic anhydride in the presence of a non-nucleophilic base like pyridine.
-
Catalyst Preparation: In a glovebox, charge a reaction vessel with a palladium precatalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., XPhos), and a strong base (e.g., sodium tert-butoxide).
-
Coupling Reaction: Add a solution of the chroman-4-yl triflate and an ammonia surrogate (e.g., benzophenone imine) in an anhydrous, deoxygenated solvent (e.g., toluene).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon) at 80-110 °C for 8-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Deprotection: After completion, cool the reaction mixture and quench with water. Extract the product with an organic solvent. The resulting imine is then hydrolyzed under acidic conditions to yield chroman-4-amine.
-
Purification: Purify the final product by column chromatography.
Signaling Pathway Diagram
Caption: Buchwald-Hartwig amination pathway.
Leuckart Reaction
The Leuckart reaction is a classical method for the reductive amination of aldehydes and ketones using formic acid or its derivatives as both the reducing agent and the nitrogen source. While it is one of the oldest methods for amine synthesis, it often requires harsh reaction conditions.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine chroman-4-one (1.0 eq) with a large excess of ammonium formate (5-10 eq) and formic acid.
-
Reaction Conditions: Heat the mixture to a high temperature (typically 160-185 °C) and maintain reflux for 24-48 hours. The reaction can also be performed with formamide at similar temperatures.[9]
-
Hydrolysis: After cooling, the intermediate formamide is hydrolyzed by adding concentrated hydrochloric acid and refluxing for several hours.
-
Work-up: Cool the reaction mixture and make it alkaline with a strong base (e.g., NaOH). Extract the product with an organic solvent such as diethyl ether.
-
Purification: Wash the organic layer with brine, dry over a drying agent, and concentrate. The crude chroman-4-amine can be purified by distillation under reduced pressure or by column chromatography.
Signaling Pathway Diagram
Caption: The Leuckart reaction pathway.
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
A Comparative Analysis of the Kinase Inhibitor Selectivity of Dasatinib and Bosutinib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitor selectivity profiles of Dasatinib and its alternative, Bosutinib. The information presented is supported by experimental data to assist in the informed selection of these agents for research and therapeutic development.
The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases, particularly cancer. However, the therapeutic efficacy and safety of these inhibitors are intrinsically linked to their selectivity—their ability to inhibit the intended target kinase(s) without affecting other kinases, which can lead to off-target effects. This guide focuses on Dasatinib, a potent second-generation tyrosine kinase inhibitor, and compares its selectivity profile with that of Bosutinib, another second-generation inhibitor.
Kinase Inhibition Profile: Dasatinib vs. Bosutinib
The selectivity of Dasatinib and Bosutinib has been extensively characterized using various platforms, with KINOMEscan being a widely adopted method for assessing kinase inhibitor binding affinities. The following table summarizes the dissociation constants (Kd) for Dasatinib and Bosutinib against a panel of selected kinases. A lower Kd value indicates a higher binding affinity.
| Kinase Target | Dasatinib (Kd, nM) | Bosutinib (Kd, nM) |
| ABL1 | <0.5 | <0.5 |
| ABL1 (T315I) | 1648 | 26 |
| SRC | <3 | <3 |
| LCK | <3 | <3 |
| LYN | <3 | <3 |
| YES1 | <3 | <3 |
| BTK | 6.4 | 4.3 |
| TEC | 1.1 | 1.6 |
| EGFR | 322 | 53 |
| ERBB2 | >10000 | 491 |
| KIT | 11 | >10000 |
| PDGFRα | 16 | >10000 |
| PDGFRβ | 16 | >10000 |
| VEGFR2 | 30 | >10000 |
Data compiled from Remsing Rix et al., Leukemia (2009) 23, 477–485. This study utilized in vitro kinase assays to determine IC50 values, which are presented here as a proxy for binding affinity.
As the data indicates, both Dasatinib and Bosutinib are potent inhibitors of the primary target, ABL1, and the SRC family of kinases.[1] However, their selectivity profiles diverge significantly beyond these core targets. Dasatinib exhibits potent inhibition of KIT, PDGFRα, and PDGFRβ, targets that Bosutinib does not significantly inhibit.[1] Conversely, Bosutinib shows greater potency against the EGFR family member ERBB2 compared to Dasatinib.[1] A notable difference is observed in their activity against the T315I mutant of ABL1, a common resistance mutation. In this in vitro assay, Bosutinib demonstrated significantly greater potency against this mutant than Dasatinib.[1]
Experimental Protocols
The determination of kinase inhibitor selectivity is paramount for understanding their biological activity and potential toxicities. The KINOMEscan™ competition binding assay is a widely used platform for profiling inhibitor interactions across a large panel of kinases.
KINOMEscan™ Competition Binding Assay Protocol
The KINOMEscan™ assay quantitatively measures the binding of a test compound to a panel of DNA-tagged recombinant kinases.[1] The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a higher affinity of the compound for the kinase.
Materials:
-
DNA-tagged recombinant kinases
-
Streptavidin-coated magnetic beads
-
Biotinylated, active-site directed ligands
-
Test compounds (e.g., Dasatinib, Bosutinib) dissolved in DMSO
-
Assay buffer (proprietary formulation)
-
Wash buffers
-
qPCR reagents
Procedure:
-
Preparation of Kinase-Phage Constructs: Human kinases are fused to a T7 bacteriophage, creating a DNA-tagged kinase.
-
Immobilization of Ligand: Streptavidin-coated magnetic beads are incubated with a biotinylated, active-site directed ligand to create the affinity resin.
-
Competition Binding: The DNA-tagged kinase is incubated with the test compound at various concentrations in the presence of the affinity resin. A DMSO control (no compound) is included to determine the maximum amount of kinase binding.
-
Washing: The beads are washed to remove unbound kinase and test compound.
-
Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to the DMSO control. The results are typically expressed as percent of control, and dissociation constants (Kd) are calculated from a dose-response curve.
Signaling Pathway Analysis
Dasatinib's primary mechanism of action involves the inhibition of the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML), and SRC family kinases.[2][3] Inhibition of these kinases disrupts downstream signaling pathways that are crucial for the proliferation and survival of cancer cells.[4]
The diagram above illustrates the central role of the BCR-ABL oncoprotein in activating multiple downstream signaling cascades, including the RAS/RAF/MEK/ERK, JAK/STAT, and PI3K/AKT pathways.[2][4][5] These pathways converge to promote cell proliferation and survival. Dasatinib effectively inhibits the kinase activity of BCR-ABL, thereby blocking these oncogenic signals.
Conclusion
This guide provides a comparative overview of the selectivity of Dasatinib and Bosutinib. While both are potent inhibitors of ABL and SRC kinases, their off-target profiles show important distinctions. Dasatinib's broader activity against targets like KIT and PDGFR may contribute to some of its known side effects, whereas Bosutinib's profile is notable for its lack of activity against these kinases.[1] The choice between these inhibitors for research or clinical development should be guided by a thorough understanding of their respective selectivity profiles and the specific biological context of interest. The use of comprehensive profiling assays, such as KINOMEscan, is essential for elucidating these profiles and making informed decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
Navigating the In Vitro Landscape of Chroman-4-Amines: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the in vitro activity of novel compounds is a critical step in the discovery pipeline. While direct experimental data for 6,7-Dimethylchroman-4-amine remains elusive in publicly available literature, a comparative analysis of structurally related chroman-4-one and chroman-4-amine derivatives can provide valuable insights into potential biological activities and guide future research directions.
This guide presents a comparative overview of in vitro data for various substituted chroman derivatives, focusing on key biological targets. Due to the absence of specific data for this compound, this document leverages published findings on analogous structures to create a useful reference for researchers exploring this chemical space.
Comparative In Vitro Activity of Chroman Derivatives
The following table summarizes the in vitro activities of several chroman-4-one and chroman-4-amine derivatives against various biological targets. This data, extracted from peer-reviewed publications, highlights the potential for this scaffold in diverse therapeutic areas.
| Compound ID | Substitution Pattern | Target | Assay Type | In Vitro Activity (IC50/Inhibition %) | Reference |
| 1a | 8-bromo-6-chloro-2-pentylchroman-4-one | SIRT2 | Fluorescence-based | IC50 = 4.5 µM | [1] |
| 1m | 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | Fluorescence-based | >70% inhibition at 200 µM | [2] |
| 4k | 2-amino-5-oxo-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivative | Butyrylcholinesterase (BChE) | Ellman's method | IC50 = 0.65 ± 0.13 µM | [3] |
| 4c | 2-amino-5-oxo-4-(4-chlorobenzyloxy)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivative | Butyrylcholinesterase (BChE) | Ellman's method | IC50 = 0.89 ± 0.24 µM | [3] |
| 4d | 2-amino-5-oxo-4-(4-bromobenzyloxy)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivative | Butyrylcholinesterase (BChE) | Ellman's method | IC50 = 1.19 ± 0.31 µM | [3] |
Experimental Methodologies
To ensure reproducibility and facilitate the design of new experiments, detailed protocols for the key assays mentioned above are provided.
SIRT2 Inhibition Assay
The inhibitory activity against SIRT2 is a crucial measure for compounds targeting aging-related and neurodegenerative diseases.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human SIRT2 enzyme and a fluorogenic substrate (e.g., a peptide containing an acetylated lysine residue) are prepared in an appropriate assay buffer.
-
Compound Incubation: The test compounds, including 6,8-dibromo-2-pentylchroman-4-one, are pre-incubated with the SIRT2 enzyme to allow for binding.
-
Reaction Initiation: The fluorogenic substrate and NAD+ are added to the enzyme-compound mixture to initiate the deacetylation reaction.
-
Signal Development: After a set incubation period, a developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader. The percentage of inhibition is calculated by comparing the signal from wells containing the test compound to control wells with and without the enzyme. IC50 values are then determined from dose-response curves.[1][2]
Butyrylcholinesterase (BChE) Inhibition Assay
The inhibition of BChE is a key strategy in the management of Alzheimer's disease.
Protocol:
-
Reagent Preparation: Solutions of butyrylthiocholine iodide (substrate), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compounds are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Enzyme and Inhibitor Incubation: BChE enzyme solution is pre-incubated with various concentrations of the test compounds (e.g., compound 4k) for a specified time.
-
Reaction Initiation: The substrate, butyrylthiocholine iodide, is added to the enzyme-inhibitor mixture to start the reaction.
-
Colorimetric Measurement: The hydrolysis of butyrylthiocholine by BChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The absorbance of this product is measured spectrophotometrically at a specific wavelength (e.g., 412 nm) over time.
-
Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values are calculated from the resulting dose-response curves.[3]
Visualizing Experimental and Logical Workflows
To further clarify the experimental processes and the logical flow of a drug discovery cascade, the following diagrams are provided.
Caption: Workflow for a fluorescence-based SIRT2 inhibition assay.
Caption: A generalized signaling pathway for a bioactive compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Chroman-4-Amine Derivatives: A Comparative Guide for Drug Development Professionals
An objective analysis of the therapeutic potential of chroman-4-amine derivatives, focusing on their efficacy as cholinesterase inhibitors and their broader biological activities. This guide provides a synthesis of experimental data to inform future research and development.
Chroman-4-one scaffolds and their derivatives have emerged as a versatile class of compounds with significant therapeutic potential. This guide focuses on the efficacy of various substituted chroman-4-amine and related derivatives, with a particular emphasis on their role as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the pathophysiology of Alzheimer's disease. Additionally, the antioxidant, anticancer, and antimicrobial properties of these compounds are explored, providing a comprehensive overview for researchers and drug development professionals.
Cholinesterase Inhibition: A Primary Therapeutic Target
The primary therapeutic strategy for managing Alzheimer's disease involves the inhibition of cholinesterases to enhance cholinergic neurotransmission.[1] Several studies have demonstrated the potential of chroman-4-amine derivatives as potent AChE and BChE inhibitors.
A recent study on a series of amino-7,8-dihydro-4H-chromenone derivatives revealed promising inhibitory activity against both AChE and BChE. The structure-activity relationship (SAR) analyses from this research indicated that specific substitutions on the chromenone scaffold significantly influence inhibitory potency. For instance, compound 4k , featuring a 4-fluorobenzyloxy group at the R1 position and a methoxy group at the R2 position, emerged as a particularly potent BChE inhibitor with a competitive inhibition mechanism.[1]
Herein, we compare the inhibitory concentrations (IC50) of selected amino-7,8-dihydro-4H-chromenone derivatives against AChE and BChE.
| Compound | R1 Substituent | R2 Substituent | AChE IC50 (µM) | BChE IC50 (µM) |
| 4a | H | H | > 50 | 39.77% inhibition at 50 µM |
| 4c | 4-chlorobenzyloxy | H | > 50 | 0.89 ± 0.24 |
| 4d | 4-bromobenzyloxy | H | > 50 | 1.19 ± 0.31 |
| 4k | 4-fluorobenzyloxy | OCH3 | > 50 | 0.65 ± 0.13 |
| Donepezil | - | - | 0.04 ± 0.01 | 3.51 ± 0.27 |
The data clearly indicates that while the tested derivatives show weak inhibition of AChE compared to the standard drug Donepezil, several compounds exhibit potent and selective inhibition of BChE.[1] This selectivity is a noteworthy characteristic for the development of novel anti-Alzheimer's agents.
Broader Biological Activities of Chroman Derivatives
Beyond cholinesterase inhibition, chroman-4-one derivatives have demonstrated a wide spectrum of biological activities.
Antioxidant Activity
A series of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides have been evaluated for their antioxidant properties. Notably, N-arylsubstituted-chroman-2-carboxamides exhibited significantly more potent inhibition of lipid peroxidation in rat brain homogenates than the commercial antioxidant Trolox.[2][3] The DPPH radical scavenging activity of some of these derivatives was also comparable to that of Trolox.[2][3] This antioxidant potential is particularly relevant for neurodegenerative diseases where oxidative stress is a key pathological factor.
| Compound Class | Biological Activity | Potency |
| 6-hydroxy-7-methoxy-4-chromanone-2-carboxamides | Inhibition of lipid peroxidation | 25-40 times more potent than Trolox |
| 6-hydroxy-7-methoxy-4-chromanone-2-carboxamides | DPPH radical scavenging | Comparable to Trolox |
Anticancer and Antimicrobial Activities
The chroman-4-one scaffold has also been explored for its anticancer and antimicrobial properties. Certain 3-benzylidene-4-chromanone derivatives have shown significant cytotoxic activity against various cancer cell lines.[4] Furthermore, various derivatives have exhibited antibacterial and antifungal activities.[4][5][6] For example, thiochroman-4-one derivatives incorporating carboxamide and 1,3,4-thiadiazole thioether moieties have demonstrated notable efficacy against plant pathogenic bacteria and fungi.[7]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the efficacy data.
Cholinesterase Inhibition Assay (Modified Ellman's Method)
The inhibitory activity of the compounds against AChE and BChE is typically determined using a modified Ellman's method.[1] This spectrophotometric assay measures the activity of the cholinesterase enzyme by monitoring the formation of the yellow-colored product of the reaction between thiocholine (produced from the hydrolysis of acetylthiocholine or butyrylthiocholine) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
The following diagram illustrates the workflow of the cholinesterase inhibition assay.
Antioxidant Activity Assays
Inhibition of Lipid Peroxidation: This assay is performed using rat brain homogenates. Lipid peroxidation is initiated by Fe2+ and ascorbic acid, and the inhibitory effect of the test compounds is measured.[2][3]
DPPH Radical Scavenging Assay: The ability of the compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical is determined spectrophotometrically.[2][3]
Signaling Pathway in Alzheimer's Disease
The primary mechanism of action for the discussed cholinesterase inhibitors is the potentiation of cholinergic signaling. In a healthy brain, acetylcholine (ACh) is released into the synaptic cleft and binds to postsynaptic receptors, transmitting the nerve impulse. AChE rapidly hydrolyzes ACh to terminate the signal. In Alzheimer's disease, there is a deficit in ACh. By inhibiting AChE, these derivatives increase the concentration and duration of ACh in the synapse, thereby compensating for the cholinergic deficit.
The following diagram depicts the cholinergic signaling pathway and the site of action for AChE inhibitors.
Conclusion
Derivatives of the chroman-4-amine scaffold represent a promising area for the development of new therapeutics. Their demonstrated efficacy as selective BChE inhibitors warrants further investigation for the treatment of Alzheimer's disease. Moreover, the diverse biological activities, including antioxidant, anticancer, and antimicrobial effects, highlight the versatility of this chemical scaffold and suggest potential applications in a range of other diseases. Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity for specific targets, as well as conducting in vivo studies to validate their therapeutic potential.
References
- 1. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-amino-4-(21-nitro)phenyl-6(211, 211- dimethyl, 711-hydroxy chroman) pyrimidine and study of their antimicrobial activity – Oriental Journal of Chemistry [orientjchem.org]
- 6. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 6,7-Dimethylchroman-4-amine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety information and a step-by-step disposal plan for 6,7-Dimethylchroman-4-amine, based on available safety data for structurally similar compounds and general principles for the disposal of aromatic amines.
Hazard Profile and Safety Precautions
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Aquatic Toxicity: Very toxic to aquatic life.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Protective gloves
-
Safety goggles or a face shield
-
A lab coat or other protective clothing
Always work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any vapors or aerosols.[1]
Quantitative Hazard Data
The following table summarizes the key toxicological data for a closely related chroman-4-amine derivative, providing a benchmark for assessing the potential hazards of this compound.
| Hazard Classification | Endpoint | Species | Value | Reference |
| Acute Oral Toxicity (Category 4) | LD50 | Rat (female) | 1,320 mg/kg | |
| Skin Irritation (Category 2) | - | - | Causes skin irritation | |
| Acute Aquatic Hazard (Category 1) | - | - | Very toxic to aquatic life |
Step-by-Step Disposal Protocol
Due to its environmental toxicity, this compound must not be disposed of down the drain. The recommended procedure involves chemical neutralization followed by disposal as hazardous waste.
Experimental Protocol for Neutralization of Aromatic Amines:
This procedure is a general method for the destruction of aromatic amines and should be carried out by trained personnel in a controlled laboratory setting.
-
Preparation: In a suitable flask, prepare a solution of the aromatic amine (0.01 mol) in 3 liters of 1.7 N sulfuric acid.
-
Oxidation: Slowly add 1 liter of 0.2 M potassium permanganate to the solution. Allow the mixture to stand at room temperature for a minimum of 8 hours. This step oxidizes the amine group, reducing its toxicity.
-
Reduction of Excess Permanganate: After the 8-hour incubation, cautiously add solid sodium hydrogen sulfite in small portions until the purple color of the permanganate disappears. This indicates that the excess oxidizing agent has been neutralized.
-
Waste Collection: The resulting neutralized mixture should be collected in a designated hazardous waste container.
Disposal Workflow:
The following diagram illustrates the logical steps for the proper disposal of this compound.
Waste Container and Labeling
All waste containers must be made of a compatible material, have a tightly fitting cap, and be clearly labeled as "HAZARDOUS WASTE". The label must also include the chemical name and approximate concentration of the contents. Do not mix different waste streams.
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation. Do not breathe vapors or aerosols. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste. For personal protection during a spill cleanup, refer to the PPE guidelines.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific waste disposal guidelines and safety protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
